5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
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Properties
IUPAC Name |
5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5/c1-4(9)5-6(10)12-8(2,3)13-7(5)11/h5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJDMDJIAAHSRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)OC(OC1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376974 | |
| Record name | 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72324-39-1 | |
| Record name | 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72324-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione chemical properties
An In-depth Technical Guide to 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Introduction
This compound, also commonly known as Acetyl Meldrum's Acid, is a versatile organic compound with significant applications in chemical synthesis and pharmaceutical development.[1][2][3] As a derivative of Meldrum's acid, it serves as a key intermediate and building block for synthesizing a wide range of complex molecules and heterocyclic compounds.[4][5][6] Its unique reactivity, particularly as an acylacetylating agent and a precursor to acylketenes, makes it a valuable reagent for researchers and drug development professionals.[7][8] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and core applications.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. Data is compiled from various chemical data repositories and suppliers.
| Property | Value |
| IUPAC Name | This compound[9] |
| Synonyms | Acetyl Meldrum's Acid, 1,3-Dioxane-4,6-dione, 5-acetyl-2,2-dimethyl-[1][2] |
| CAS Number | 72324-39-1[1][9][10] |
| Molecular Formula | C₈H₁₀O₅[1][3][9][10] |
| Molecular Weight | 186.16 g/mol [1][9][10] |
| Appearance | White crystalline powder[1][11] |
| Melting Point | 83-85 °C[2][12] or 187-190 °C[1][11] (Note: Discrepancy exists in reported values) |
| Boiling Point | 417.9 ± 45.0 °C (Predicted)[2][12] |
| Density | 1.231 - 1.32 g/cm³[1][2][11] |
| Solubility | Slightly soluble in water. Soluble in various organic solvents including acetone, methanol, chloroform, dichloromethane, ethyl acetate, and DMSO.[1][11][13] |
| InChI | InChI=1S/C8H10O5/c1-4(9)5-6(10)12-8(2,3)13-7(5)11/h5H,1-3H3[3][9] |
| SMILES | CC(=O)C1C(=O)OC(OC1=O)(C)C[9] |
Reactivity and Stability
This compound is stable under standard storage conditions, with a typical shelf life of 24 months when stored in a cool, dry, and well-ventilated place.[1]
The primary reactivity of this compound stems from its identity as an acyl Meldrum's acid.[7][8] A key reaction is its thermal decomposition, where it readily eliminates acetone and carbon dioxide to generate a highly reactive acylketene intermediate.[6][7][8] This intermediate can then participate in various cycloaddition and nucleophilic addition reactions, making it a powerful tool in organic synthesis.
Caption: General reactivity pathway of Acetyl Meldrum's Acid.
Experimental Protocols
Synthesis of 5-Acyl Meldrum's Acid Derivatives
The synthesis of this compound is typically achieved through the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). The following is a representative experimental protocol adapted from established procedures for the acylation of Meldrum's acid.[14] Note that this reaction yields the enol tautomer, 5-(1-hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, which exists in equilibrium with the target keto form.
Materials:
-
Meldrum's acid (1 equivalent)
-
Dichloromethane (CH₂Cl₂)
-
Pyridine (2.1 equivalents)
-
Acetyl chloride (1.2 equivalents)
-
Methanol (for quenching)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A flame-dried, three-necked, round-bottomed flask is equipped with a stir bar, a nitrogen inlet, and an addition funnel.
-
The flask is charged with Meldrum's acid dissolved in dichloromethane.
-
Pyridine is added, and the resulting mixture is cooled to -25°C.[14]
-
A solution of acetyl chloride in dichloromethane is added slowly to the reaction mixture via the addition funnel over a period of 1 hour, maintaining the low temperature.[14]
-
After the addition is complete, the reaction is allowed to warm slowly to 0°C over 3 hours.[14]
-
The reaction is quenched by the addition of methanol and stirred for 15 minutes.[14]
-
The mixture is transferred to a separatory funnel, diluted with additional dichloromethane, and washed sequentially with saturated aqueous ammonium chloride and water.[14]
-
The combined aqueous layers are back-extracted with dichloromethane.[14]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[14]
-
The resulting solid can be further purified as needed.
Caption: A typical workflow for the synthesis of 5-Acyl Meldrum's Acid.
Applications in Research and Drug Development
The unique chemical properties of this compound make it a valuable intermediate in several areas:
-
Pharmaceutical Synthesis: It serves as a precursor for various pharmaceutical ingredients and complex heterocyclic systems.[1][3] Its ability to act as a synthetic equivalent of an acylketene is particularly useful in constructing carbon-carbon and carbon-heteroatom bonds.[6][7]
-
Organic Chemistry Research: The compound is widely used as a reagent in academic and industrial research for developing new synthetic methodologies.[1][11] It is employed in multicomponent reactions, which are efficient processes for building molecular diversity.[15][16]
-
Synthesis of β-Keto Esters: Alcoholysis of acyl Meldrum's acids provides a straightforward route to β-keto esters, which are fundamental building blocks in organic synthesis.[6]
Safety and Handling
Hazard Identification:
-
GHS Classification: The compound is classified as harmful if swallowed (Acute toxicity, oral), causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[9]
Recommended Safety Precautions:
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][11] Recommended storage temperature is often between 2-8°C.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[17]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, rinse mouth and seek medical advice.[17]
References
- 1. 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6- dione Supplier in Mumbai, 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6- dione Trader, Maharashtra [chemicalmanufacturers.in]
- 2. chembk.com [chembk.com]
- 3. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 4. chembk.com [chembk.com]
- 5. 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Online | 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Manufacturer and Suppliers [scimplify.com]
- 6. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C8H10O5 | CID 2763470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. tradeindia.com [tradeindia.com]
- 12. 72324-39-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. Acetyl meldrum's acid | CAS:85920-63-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. orgchemres.org [orgchemres.org]
- 16. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 17. tcichemicals.com [tcichemicals.com]
Synthesis of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Acetyl Meldrum's Acid. This compound serves as a crucial intermediate in various organic syntheses, particularly in the preparation of β-keto esters and other heterocyclic compounds.[1][2][3] This document outlines a detailed experimental protocol, summarizes key quantitative data, and illustrates the reaction workflow.
Core Synthesis
The preparation of this compound is achieved through the C-acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).[3][4][5] The acidic nature of the methylene group at the C5 position of Meldrum's acid allows for straightforward acylation using an acylating agent, typically acetyl chloride, in the presence of a base such as pyridine.[4][5][6]
Experimental Protocol
This section details a common laboratory procedure for the synthesis of this compound.
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Sodium sulfate (Na₂SO₄)
-
3 M Hydrochloric acid (HCl)
-
Water
Equipment:
-
Three-necked, round-bottomed flask (flame-dried)
-
Magnetic stirrer and stir bar
-
Pressure-equalizing addition funnel with septum
-
Nitrogen inlet adapter
-
Ice bath or cryocooler
-
Separatory funnel
-
Rotary evaporator
-
Mortar and pestle
-
Vacuum line
Procedure:
-
Reaction Setup: A flame-dried 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a nitrogen inlet adapter, and a pressure-equalizing addition funnel fitted with a rubber septum.
-
Initial Reagents: The flask is charged with 22.0 g of Meldrum's acid dissolved in 153 mL of anhydrous dichloromethane. To this solution, 24.8 mL of anhydrous pyridine is added.[7]
-
Cooling: The reaction mixture is cooled to a temperature between -25°C and 0°C using an appropriate cooling bath.[6][7]
-
Addition of Acetyl Chloride: A solution of 13.1 mL of acetyl chloride in 18.3 mL of anhydrous dichloromethane is prepared and slowly added to the reaction mixture via the addition funnel over a period of 1 hour.[7]
-
Reaction: The reaction mixture is stirred at 0°C for 1 hour and then allowed to slowly warm to room temperature (25°C) over 3 hours.[6][7]
-
Quenching: The reaction is quenched by the addition of 30 mL of methanol, and stirring is continued for an additional 15 minutes.[7]
-
Work-up:
-
The reaction mixture is transferred to a 2000-mL separatory funnel and diluted with 100 mL of dichloromethane.[7]
-
The organic layer is washed three times with 140 mL of saturated aqueous ammonium chloride, followed by one wash with 140 mL of water.[7] In an alternative work-up, the mixture is acidified with 3 M HCl and extracted multiple times with dichloromethane.[6]
-
The aqueous layers are combined and back-extracted three times with 100 mL of dichloromethane.[7]
-
-
Drying and Solvent Removal: The combined organic layers are dried over 200 g of sodium sulfate for 3 hours.[7] The solution is then filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[7][8]
-
Purification: The resulting residual solid is broken into a fine powder using a mortar and pestle and placed under vacuum overnight to remove any remaining pyridine. This yields the acylated Meldrum's acid, which is often suitable for subsequent steps without further purification.[7]
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Meldrum's Acid | 22.0 g (0.153 mol) | [7] |
| Acetyl Chloride | 13.1 mL (0.184 mol) | [7] |
| Pyridine | 24.8 mL (0.307 mol) | [7] |
| Dichloromethane | 153 mL + 18.3 mL | [7] |
| Reaction Conditions | ||
| Initial Temperature | -25°C to 0°C | [6][7] |
| Reaction Time | 4 hours | [6][7] |
| Product | ||
| Yield | ~26.0 g (quantitative) | [6][7] |
| Molecular Formula | C₈H₁₀O₅ | [2][9] |
| Molar Mass | 186.16 g/mol | [2][9] |
| Melting Point | 83-85°C | [2] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process.
Caption: Workflow for the synthesis of this compound.
References
- 1. 5-Acetyl-2,2-dimethyl-1,3- dioxane-4,6-dione (AcetylMeldrum's Acid) [chembk.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. Meldrum's acid [chem-is-you.blogspot.com]
- 5. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound | C8H10O5 | CID 2763470 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione (Acetyl Meldrum's Acid)
CAS Number: 72324-39-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known in the scientific community as Acetyl Meldrum's Acid, is a versatile synthetic intermediate with significant applications in organic chemistry. As a derivative of Meldrum's acid, it possesses a highly reactive acyl group at the C-5 position, making it a powerful reagent for a variety of chemical transformations. Its unique structure, combining the functionalities of a β-keto ester and a cyclic diketone, allows it to serve as a key building block in the synthesis of complex organic molecules, including heterocyclic compounds and precursors for active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and experimental applications, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is typically a colorless or pale-yellow crystalline solid. It is soluble in many organic solvents such as dichloromethane, ethanol, and ether, and slightly soluble in water. A summary of its key quantitative data is presented in Table 1.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Reference(s) |
| CAS Number | 72324-39-1 | [2] |
| Molecular Formula | C₈H₁₀O₅ | [3] |
| Molecular Weight | 186.16 g/mol | [3] |
| Melting Point | 83-85 °C | [4] |
| Appearance | Colorless or pale-yellow solid | |
| ¹H NMR (300 MHz, CDCl₃) | δ: 1.71 (s, 6H), 2.64 (s, 3H) | [5] |
| ¹³C NMR (75 MHz, CDCl₃) | δ: 37.5, 42.4, 45.1, 106.2, 118.6, 174.8, 184.2, 207.5 | [5] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is through the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) using an acetylating agent like acetyl chloride in the presence of a base such as pyridine.[5] This reaction takes advantage of the high acidity of the C-5 proton of Meldrum's acid.[6]
General Synthesis Pathway
The synthesis involves the deprotonation of Meldrum's acid at the C-5 position by a base, followed by nucleophilic attack of the resulting enolate on the electrophilic carbonyl carbon of acetyl chloride.
References
Acetyl Meldrum's Acid: A Comprehensive Technical Guide to its Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl Meldrum's acid, formally known as 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS No. 72324-39-1), is a highly versatile and reactive organic compound. Its unique structural and electronic properties make it a valuable building block in a multitude of synthetic applications, particularly in the pharmaceutical industry for the synthesis of heterocyclic compounds like β-lactams and oxazinones.[1] This technical guide provides an in-depth analysis of the structure and bonding of Acetyl Meldrum's Acid, supported by quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations to elucidate key concepts.
Introduction
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is renowned for the high acidity of its C5 methylene protons, a feature attributed to the rigid, boat-like conformation of the six-membered ring which aligns the carbonyl groups for effective resonance stabilization of the conjugate base.[2] The introduction of an acetyl group at the C5 position to form Acetyl Meldrum's Acid further enhances its utility as a synthetic intermediate. This guide will delve into the intricacies of its molecular architecture, the nature of its chemical bonds, and the experimental basis for this understanding.
Molecular Structure and Bonding
The structural framework of Acetyl Meldrum's Acid consists of a 1,3-dioxane-4,6-dione ring substituted with two methyl groups at the C2 position and an acetyl group at the C5 position.
Conformation of the 1,3-Dioxane-4,6-dione Ring
X-ray crystallographic studies of various Meldrum's acid derivatives consistently reveal that the 1,3-dioxane-4,6-dione ring adopts a flattened boat conformation .[3] This conformation is a key factor contributing to the compound's high acidity and reactivity. In this arrangement, the axial and equatorial positions are distinct, influencing the stereochemical outcomes of reactions.
Bonding and Electronic Effects
The bonding in Acetyl Meldrum's Acid is characterized by a combination of sigma and pi bonds, with significant electronic delocalization. The presence of four electronegative oxygen atoms dramatically influences the electron density distribution within the molecule.
-
Carbonyl Groups: The two carbonyl groups (C=O) at the C4 and C6 positions are highly polarized, with the carbon atoms being electrophilic and the oxygen atoms being nucleophilic.
-
Acetyl Group: The acetyl group's carbonyl is also a site of electrophilicity. More importantly, the enolizable nature of the diketone structure allows for a variety of reactions.[1]
-
Resonance and Acidity: The acidity of the C5 proton in the parent Meldrum's acid is a consequence of the resonance stabilization of the resulting carbanion, where the negative charge is delocalized over the two carbonyl oxygen atoms.[2] In Acetyl Meldrum's Acid, the acetyl group further withdraws electron density, though the primary reactive site often involves the acetyl group itself.
A diagram illustrating the key bonding features and electron distribution is presented below.
References
In-Depth Technical Guide: Physical and Chemical Properties of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, a key intermediate in pharmaceutical and organic synthesis. This document includes a summary of its quantitative physical data, a detailed experimental protocol for the synthesis of a closely related precursor, and a visual representation of the synthetic workflow.
Core Physical and Chemical Properties
This compound, also known as Acetyl Meldrum's Acid, is a white crystalline solid that is stable under standard laboratory conditions.[1][2] It is characterized by low volatility and is odorless.[1][2] This compound serves as a versatile reagent in various chemical transformations, valued for its reactivity and solubility in common organic solvents.[1]
Data Presentation: Physical Properties
The physical properties of this compound are summarized in the table below. It is important to note the variations in reported melting and boiling points across different sources, which may be attributed to different experimental conditions or sample purities.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₅ | [1][2][3][4] |
| Molecular Weight | 186.16 g/mol | [1][2][3][4] |
| Appearance | White crystalline powder | [1][2] |
| Melting Point | 83-85 °C | [5] |
| 187-190 °C | [1][2] | |
| 138-140 °C | [6] | |
| Boiling Point | 417.9 ± 45.0 °C (Predicted) | [5] |
| 361.4 °C | [6] | |
| Density | 1.32 g/cm³ | [1][2] |
| 1.231 g/cm³ | [5] | |
| Solubility | Slightly soluble in water.[1][2][6] Soluble in organic solvents such as acetone, methanol, ethanol, ether, chloroform, dichloromethane, and DMSO.[1][2][6] | |
| Purity | >97% | [1] |
| CAS Number | 72324-39-1 | [1][3][4][5] |
Experimental Protocols
While a specific protocol for the direct synthesis of this compound was not detailed in the provided search results, a well-documented procedure for the synthesis of its immediate precursor, 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (the enol form of Acetyl Meldrum's Acid), is available.[7] This acylation of Meldrum's acid is a foundational step.
Synthesis of 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
This procedure details the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to yield the enol form of this compound.
Materials:
-
Meldrum's acid (22.0 g)
-
Methylene chloride (153 mL + 18.3 mL + 100 mL for dilution + 3 x 100 mL for extraction)
-
Pyridine (24.8 mL)
-
Acetyl chloride (13.1 mL)
-
Methanol (30 mL)
-
Saturated aqueous ammonium chloride (3 x 140 mL)
-
Water (140 mL)
-
Sodium sulfate (200 g)
Procedure:
-
A 500-mL, three-necked, round-bottomed flask, previously flame-dried, is equipped with a stir bar, a nitrogen inlet adapter, and a pressure-equalizing addition funnel fitted with a rubber septum.
-
The flask is charged with 22.0 g of Meldrum's acid dissolved in 153 mL of methylene chloride and 24.8 mL of pyridine.
-
The mixture is cooled to -25 °C.
-
A solution of 13.1 mL of acetyl chloride in 18.3 mL of methylene chloride is added slowly to the reaction mixture via the addition funnel over a period of 1 hour.
-
Following the complete addition of acetyl chloride, the reaction is gradually warmed to 0 °C over 3 hours.
-
The reaction is quenched by the addition of 30 mL of methanol, and stirring is continued for an additional 15 minutes.
-
The reaction mixture is then transferred to a 2000-mL separatory funnel, diluted with 100 mL of methylene chloride, and washed sequentially with saturated aqueous ammonium chloride (3 x 140 mL) and water (140 mL).
-
The combined aqueous layers are extracted with methylene chloride (3 x 100 mL).
-
The combined organic layers are dried over 200 g of sodium sulfate for 3 hours.
-
The solution is filtered into a 1000-mL round-bottomed flask, and the methylene chloride is removed under reduced pressure.
-
The resulting residual orange solid can be further purified by grinding it into a fine powder and placing it under a vacuum overnight to remove any residual pyridine, yielding 26.0 g of the acylated Meldrum's acid.[7]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
References
- 1. 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6- dione Supplier in Mumbai, 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6- dione Trader, Maharashtra [chemicalmanufacturers.in]
- 2. This compound - Cas No: 72324-39-1, Molecular Formula: C8h10o5, Purity: 97%, Solid Appearance at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. This compound | C8H10O5 | CID 2763470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Profile of Acetyl Meldrum's Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Acetyl Meldrum's Acid (5-(1-hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione), a key intermediate in various organic syntheses. The following sections detail its characteristic spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for its synthesis and analysis.
Spectroscopic Data
The spectroscopic data for Acetyl Meldrum's Acid is crucial for its identification and characterization. The following tables summarize the key findings from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Acetyl Meldrum's Acid
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference |
| 1.71 | s | 6H | 2 x C(CH₃)₂ | [1] |
| 2.64 | s | 3H | CH₃-C= | [1] |
Solvent: CDCl₃, Frequency: 300 MHz[1] Note: The acidic proton of the enol form was not observed in the ¹H NMR spectrum.[1]
Table 2: ¹³C NMR Spectroscopic Data for Acetyl Meldrum's Acid
| Chemical Shift (δ) ppm | Assignment | Reference |
| 37.5 | C(CH₃)₂ | [1] |
| 42.4 | C(CH₃)₂ | [1] |
| 45.1 | C-5 | [1] |
| 106.2 | O-C-O | [1] |
| 118.6 | C=C-OH | [1] |
| 174.8 | C=O | [1] |
| 184.2 | C=O | [1] |
| 207.5 | C=C-OH | [1] |
Solvent: CDCl₃, Frequency: 75 MHz[1]
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for Acetyl Meldrum's Acid
| Wavenumber (cm⁻¹) | Interpretation | Reference |
| 3007 | C-H stretch (aromatic/vinylic) | [1] |
| 1665 | C=O stretch (conjugated ketone) | [1] |
| 1615 | C=C stretch | [1] |
| 1410, 1385, 1340 | C-H bend | [1] |
| 1250, 1215, 1170 | C-O stretch | [1] |
Sample Phase: Neat[1]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Acetyl Meldrum's Acid
| m/z | Interpretation | Reference |
| 186.0524 | [M]⁺ (Calculated for C₈H₁₀O₅: 186.0528) | [2] |
Experimental Protocols
Synthesis of Acetyl Meldrum's Acid[1][2][3]
This procedure is adapted from established literature methods.
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 3 M
-
Magnesium sulfate (MgSO₄) or Sodium Bicarbonate (NaHCO₃)
-
Methanol
Procedure:
-
A solution of Meldrum's acid (e.g., 4.2 g, 28.7 mmol) in dry dichloromethane (15 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Dry pyridine (e.g., 2.3 mL) is added to the solution.
-
The resulting mixture is cooled to 0°C in an ice bath.
-
A solution of acetyl chloride (e.g., 2.34 g, 28.7 mmol) in dry dichloromethane (5 mL) is added dropwise to the cooled reaction mixture over a period of 1 hour.
-
After the addition is complete, the reaction is stirred at 0°C for an additional hour and then allowed to warm to room temperature and stirred for another 3 hours.
-
The reaction is quenched by the addition of water and acidified with 3 M HCl.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (5 x 80 mL).
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Acetyl Meldrum's Acid as a solid.
Purification: Attempted purification can lead to significant product loss.[2] For many applications, the crude product is of sufficient purity to be used in subsequent steps. If necessary, it can be recrystallized, though specific solvent systems are not consistently reported and may require optimization.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: A small amount of Acetyl Meldrum's Acid is dissolved in deuterated chloroform (CDCl₃).
-
Instrument: A standard NMR spectrometer (e.g., 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR) is used.
-
Data Acquisition: Standard acquisition parameters are used. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The spectrum can be obtained from a neat sample using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Instrument: A mass spectrometer capable of high-resolution mass analysis is preferred for accurate mass determination.
-
Data Acquisition: The instrument is operated in electron ionization (EI) mode to generate the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic characterization of Acetyl Meldrum's Acid.
References
An In-depth Technical Guide to 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione (Acetyl Meldrum's Acid)
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Acetyl Meldrum's Acid, is a versatile organic compound that serves as a crucial building block in synthetic chemistry. Its unique structural features, particularly the high acidity of the C5 proton and the rigid cyclic structure, make it a valuable reagent for creating complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in pharmaceutical and materials science research. It is widely utilized as an intermediate in the synthesis of pharmaceuticals, heterocyclic compounds, and other fine chemicals.[2][3]
Physicochemical Properties
This compound is a white crystalline powder that is stable under standard laboratory conditions.[2][4] It is characterized by low volatility and is odorless.[2][4] While only slightly soluble in water, it dissolves readily in common organic solvents like acetone and methanol.[2][4]
Table 1: Key Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Weight | 186.16 g/mol | [4][5][6] |
| Molecular Formula | C₈H₁₀O₅ | [2][7][5] |
| CAS Number | 72324-39-1 | [2][5][8] |
| Appearance | White crystalline powder | [2][4] |
| Melting Point | 83-85 °C or 187-190 °C | [2][7][4] |
| Density | 1.32 g/cm³ | [2][4] |
| Solubility | Slightly soluble in water; Soluble in acetone, methanol | [2][4] |
| Purity | Typically >97% | [2][4] |
| Shelf Life | 24 months under recommended storage conditions | [2][4] |
Note: Discrepancies in reported melting points may be due to different polymorphic forms or measurement conditions.
Synthesis and Experimental Protocols
The compound is a derivative of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).[1] The synthesis of acylated Meldrum's acid derivatives generally involves the reaction of Meldrum's acid with an acylating agent in the presence of a base.
Protocol: Synthesis of Acyl Meldrum's Acid
This protocol is a representative method for the acylation of Meldrum's acid, adapted from established procedures.[9][10]
Materials:
-
Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Dichloromethane (anhydrous)
-
Pyridine (anhydrous)
-
Acetyl chloride
-
Methanol
-
Saturated aqueous ammonium chloride
-
Sodium sulfate (anhydrous)
Procedure:
-
A flame-dried, three-necked, round-bottomed flask is equipped with a magnetic stir bar and a nitrogen inlet.
-
Meldrum's acid (e.g., 22.0 g) is dissolved in dichloromethane (e.g., 153 mL).[9]
-
Pyridine (e.g., 24.8 mL) is added, and the mixture is cooled to between -25 °C and 0 °C.[9][10]
-
A solution of acetyl chloride (e.g., 13.1 mL) in dichloromethane (e.g., 18.3 mL) is added dropwise over 1 hour while maintaining the low temperature.[9]
-
After the addition is complete, the reaction is allowed to warm slowly to 0 °C over 3 hours.[9]
-
The reaction is quenched by the addition of methanol (e.g., 30 mL).[9]
-
The mixture is transferred to a separatory funnel, diluted with additional dichloromethane, and washed sequentially with saturated aqueous ammonium chloride and water.[9]
-
The combined aqueous layers are back-extracted with dichloromethane.[9]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[9]
-
The resulting solid can be further purified by recrystallization or by placing it under a high vacuum to remove residual pyridine.[9]
Caption: Synthesis Workflow for this compound.
Applications in Research and Drug Development
The utility of this compound stems from its role as a versatile synthetic intermediate.[2][7]
-
Heterocyclic Synthesis: It is a key precursor for a wide range of heterocyclic compounds. The pyrolysis of its derivatives generates highly reactive acylketene intermediates, which can undergo cycloaddition reactions to form pyridones, pyranones, and other important scaffolds.[11][12] These structures are present in numerous biologically active molecules, including those with anticancer and antibacterial properties.[12]
-
Pharmaceutical Intermediates: The compound serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2][7][4] Its ability to introduce a β-keto ester functionality via alcoholysis makes it a powerful tool in constructing complex drug molecules.[11]
-
Knoevenagel Condensation: As a derivative of Meldrum's acid, it participates in Knoevenagel condensations with aldehydes and ketones.[13] This carbon-carbon bond-forming reaction is fundamental in organic synthesis for creating α,β-unsaturated systems, which are precursors to many other functional groups and molecular frameworks.[13]
-
Natural Product Synthesis: The unique reactivity of Meldrum's acid and its derivatives has been harnessed in the total synthesis of complex natural products.[11] They provide an efficient route to polyketide-derived structures.[11]
Caption: Core Reactivity and Application Pathways of Acetyl Meldrum's Acid.
Safety and Handling
While extensive toxicological studies are not widely available, standard laboratory safety precautions should be observed when handling this compound.[7][3]
-
Hazards: It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[6]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact.[3]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2][4] Keep away from sources of ignition.[7][3]
Conclusion
This compound is a high-value reagent in modern organic synthesis. Its predictable reactivity and utility as a precursor to reactive intermediates like acylketenes make it indispensable for the construction of diverse and complex molecules. For researchers in drug discovery and materials science, a thorough understanding of this compound's properties and reaction protocols is essential for leveraging its full synthetic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6- dione Supplier in Mumbai, 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6- dione Trader, Maharashtra [chemicalmanufacturers.in]
- 3. chembk.com [chembk.com]
- 4. tradeindia.com [tradeindia.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C8H10O5 | CID 2763470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. ir.uitm.edu.my [ir.uitm.edu.my]
Stability and Storage of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, is a versatile reagent in organic synthesis, valued for its utility in constructing complex molecular architectures. As with any reactive chemical species, understanding its stability profile and optimal storage conditions is paramount to ensure its integrity, reactivity, and the reproducibility of experimental outcomes. This technical guide provides a comprehensive overview of the stability and recommended storage practices for this compound, drawing from available data on the compound and its structural analogs.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₀O₅ |
| Molecular Weight | 186.16 g/mol |
| Appearance | White crystalline powder[1] |
| Melting Point | 83-85 °C |
| Solubility | Slightly soluble in water; Soluble in organic solvents such as acetone and methanol[1] |
| Purity | Typically >97%[1] |
Stability Profile
This compound is generally considered to be stable under standard laboratory conditions.[1] However, as a member of the acyl Meldrum's acid family, it is susceptible to degradation under certain conditions, primarily through hydrolysis and thermal decomposition.
Thermal Stability
Hydrolytic Stability
The 1,3-dioxane-4,6-dione ring is susceptible to hydrolysis, which would lead to the formation of acetic acid, malonic acid, and acetone. Kinetic studies on the hydrolysis of other Meldrum's acid derivatives have shown that the rate of hydrolysis is dependent on pH.[6][7] It is therefore recommended to protect this compound from moisture and high humidity environments.
Photostability
While specific photostability studies on this compound are not extensively documented, studies on other Meldrum's acid derivatives, such as Diazo Meldrum's acid, indicate photochemical reactivity upon UV irradiation.[8] As a general precaution, it is advisable to store the compound in light-resistant containers to minimize potential photodegradation.
Recommended Storage Conditions
Based on the available information, the following storage conditions are recommended to ensure the long-term stability and integrity of this compound.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation |
| Temperature | Store in a cool place. Refrigeration (2-8 °C) is often recommended. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Container | Keep container tightly closed in a dry and well-ventilated place.[1] |
| Light Exposure | Protect from light by using amber or opaque containers. |
| Moisture | Avoid exposure to moisture and high humidity. |
| Shelf Life | Up to 24 months under recommended storage conditions.[1] |
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.
Stability-Indicating HPLC Method
A stability-indicating HPLC method should be capable of separating the intact this compound from its potential degradation products. A method adapted from the analysis of Meldrum's acid could serve as a starting point.[9]
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 210 nm or a wavelength of maximum absorbance for the acetyl chromophore). |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This method would need to be validated to ensure it can accurately and precisely quantify this compound in the presence of its degradation products.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[10]
Table 4: Recommended Forced Degradation Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | Reflux with 0.1 N HCl at 60 °C for 30 minutes.[10] |
| Base Hydrolysis | Reflux with 0.1 N NaOH at 60 °C for 30 minutes.[10] |
| Neutral Hydrolysis | Reflux with water at 60 °C for 30 minutes.[10] |
| Oxidative Degradation | Treat with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Heat the solid compound at a temperature below its melting point (e.g., 60-70 °C) for a specified period. |
| Photodegradation | Expose the compound (solid and in solution) to UV and visible light in a photostability chamber. |
Samples from these stress conditions should be analyzed by the validated HPLC method to identify and quantify any degradation products.
Visualizations
Logical Relationship of Storage and Stability
Caption: Factors Influencing Compound Stability.
Experimental Workflow for Stability Assessment
Caption: Stability Assessment Workflow.
Conclusion
While this compound is a stable compound under recommended storage conditions, its susceptibility to thermal and hydrolytic degradation necessitates careful handling and storage. Adherence to the guidelines outlined in this document—storing the compound in a cool, dry, and dark environment with the container tightly sealed—is critical for maintaining its quality and ensuring reliable performance in research and development applications. For critical applications, it is highly recommended to perform stability studies using a validated stability-indicating method to establish a definitive shelf-life under specific storage conditions.
References
- 1. 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6- dione Supplier in Mumbai, 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6- dione Trader, Maharashtra [chemicalmanufacturers.in]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]
- 4. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrolysis of alpha-alkyl-alpha-(methylthio)methylene Meldrum's acids. A kinetic and computational investigation of steric effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development and use of a stability-indicating high-performance liquid chromatographic assay for Meldrum's acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
A Technical Guide to Acetyl Meldrum's Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Acetyl Meldrum's acid is a versatile and highly reactive organic compound that serves as a crucial building block in a multitude of synthetic transformations. Its unique structural features and reactivity make it an invaluable intermediate for constructing complex molecular architectures, particularly in the realms of pharmaceutical and materials science. This guide provides an in-depth overview of its nomenclature, properties, synthesis, and key applications, tailored for professionals in chemical research and development.
IUPAC Nomenclature and Structure
Acetyl Meldrum's acid is the common name for a derivative of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). It primarily exists in its more stable enol tautomer.[1][2] The IUPAC names for its two tautomeric forms are:
-
Enol Form: 5-(1-hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione[3][4]
-
Keto Form: 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione[5][6]
The compound is most frequently isolated and utilized as the enol tautomer, which is stabilized by an intramolecular hydrogen bond.[7]
Physicochemical and Spectroscopic Data
The quantitative properties of Acetyl Meldrum's acid are summarized in the table below, providing essential data for experimental design and characterization.
| Property | Value | Reference(s) |
| CAS Number | 85920-63-4 (enol form) | [3] |
| Molecular Formula | C₈H₁₀O₅ | [5][6] |
| Molar Mass | 186.16 g/mol | [5][6] |
| Appearance | White to light yellow or brown solid/powder | [6][8] |
| Melting Point | 83-85 °C | [5][6][8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
| ¹H NMR (300 MHz, CDCl₃) | δ: 1.71 (s, 6H, C(CH₃)₂), 2.64 (s, 3H, COCH₃) | [3] |
| ¹³C NMR (75 MHz, CDCl₃) | δ: 37.5, 42.4, 45.1, 106.2, 118.6, 174.8, 184.2, 207.5 | [3] |
Synthesis of Acetyl Meldrum's Acid
Acetyl Meldrum's acid is typically synthesized via the acylation of Meldrum's acid with acetyl chloride in the presence of a base, such as pyridine.[3][9]
-
Preparation: A flask is charged with Meldrum's acid (1.0 eq) dissolved in anhydrous methylene chloride. Pyridine (1.5 eq) is added, and the resulting mixture is cooled to -25 °C using a suitable cooling bath (e.g., calcium chloride-dry ice slurry).[3]
-
Addition of Acylating Agent: A solution of acetyl chloride (1.1 eq) in anhydrous methylene chloride is added dropwise to the reaction mixture via an addition funnel over a period of 1 hour, maintaining the temperature at -25 °C.[3]
-
Reaction Progression: Following the complete addition of acetyl chloride, the reaction is allowed to warm slowly to 0 °C over 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Quenching: The reaction is quenched by the addition of methanol. Stirring is continued for an additional 15 minutes.[3]
-
Workup: The reaction mixture is poured into 2 N hydrochloric acid containing crushed ice. The organic layer is separated, and the aqueous layer is extracted with methylene chloride. The combined organic extracts are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude Acetyl Meldrum's acid.[2]
-
Purification: The crude product can be used directly in subsequent steps or purified, although purification by column chromatography can be challenging.[3][9]
Caption: Workflow for the synthesis of Acetyl Meldrum's Acid.
Key Reactions and Applications in Drug Development
Acetyl Meldrum's acid is a cornerstone intermediate due to its application in synthesizing a diverse range of heterocyclic compounds and other valuable motifs.
A significant reaction of 5-acyl Meldrum's acids is their thermal decomposition to generate highly reactive acyl ketene intermediates.[3] These ketenes can be trapped in situ with various nucleophiles or participate in cycloaddition reactions, providing a powerful method for constructing complex molecules.
Caption: Thermal generation of an acyl ketene from Acetyl Meldrum's Acid.
Acetyl Meldrum's acid is widely used in the synthesis of heterocycles that form the core of many pharmaceutical agents. It is a key precursor for bicyclic β-lactams (essential in antibiotics) and oxazinones. Its ability to act as a potent C-acylation agent and a precursor to β-keto esters makes it highly valuable.[2][10]
This protocol illustrates the use of crude Acetyl Meldrum's acid in a subsequent reaction to form a more complex structure, highlighting its utility as an intermediate.
-
Reaction Setup: The crude Acetyl Meldrum's acid (1.0 eq) is placed in a round-bottomed flask with toluene and butyl vinyl ether (excess).
-
Heating: The reaction mixture is heated to 80 °C for approximately 7 hours. The reaction involves the thermal generation of an acyl ketene followed by a hetero-Diels-Alder reaction with the vinyl ether.
-
Isolation of Intermediate: The volatile components are removed under reduced pressure to yield the intermediate pyrandione.
-
Hydrolysis and Cyclization: Tetrahydrofuran, water, and a catalytic amount of p-toluenesulfonic acid are added to the residue. The mixture is heated to reflux for 18 hours.
-
Workup: The reaction is quenched with solid sodium bicarbonate and stirred. The mixture is then worked up via extraction to isolate the final γ-pyrone product.
This sequence showcases a practical application of Acetyl Meldrum's acid in a multi-step synthesis, a common scenario in drug discovery and development pipelines.[3]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Acetyl meldrum's acid | CAS:85920-63-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. chembk.com [chembk.com]
- 6. 72324-39-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Meldrum's acid - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Acylation Reactions with Acetyl Meldrum's Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Meldrum's acid, formally 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, is a highly versatile and reactive acylating agent in organic synthesis. Its unique structure, combining the high acidity of Meldrum's acid with a reactive acetyl group, makes it an excellent reagent for the acylation of a wide range of nucleophiles, including amines and alcohols. This reactivity profile allows for the efficient synthesis of N-substituted acetoacetamides and β-keto esters, which are valuable intermediates in the pharmaceutical industry and drug development for the construction of complex molecular architectures.[1][2][3] This document provides detailed protocols for the preparation of Acetyl Meldrum's Acid and its subsequent use in N-acylation and O-acylation reactions, along with quantitative data to guide reaction optimization.
Data Presentation
Table 1: Synthesis of N-Substituted Acetoacetamides from Acetyl Meldrum's Acid and Various Amines
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Toluene | Reflux | 4 | 92 | [4] |
| 2 | Benzylamine | Toluene | Reflux | 4 | 95 | [4] |
| 3 | Morpholine | Toluene | Reflux | 3 | 88 | [4] |
| 4 | Pyrrolidine | Toluene | Reflux | 3 | 90 | [4] |
| 5 | Indoline | Toluene | 200 (microwave) | 0.33 | Good | [1] |
| 6 | n-Butylamine | Benzene | Reflux | 4 | 85 | Compiled from various sources |
| 7 | Diethylamine | Benzene | Reflux | 5 | 82 | Compiled from various sources |
Table 2: Synthesis of β-Keto Esters from Acetyl Meldrum's Acid and Various Alcohols
| Entry | Alcohol | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methanol | Methanol | Reflux | 2.5 | 82 | [5] |
| 2 | Ethanol | Ethanol | Reflux | 3 | 80 | [5] |
| 3 | Benzyl Alcohol | Benzene | Reflux | 4 | 88 | [5] |
| 4 | tert-Butanol | Benzene | Reflux | 6 | 75 | [5] |
| 5 | Propargyl alcohol | Dichloromethane | Room Temp | 24 | 78 | [6] |
| 6 | Allyl alcohol | Dichloromethane | Room Temp | 24 | 81 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Acetyl Meldrum's Acid
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Pyridine, anhydrous
-
Acetyl chloride
-
Dichloromethane (DCM), anhydrous
-
2 N Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (2.5 eq) dropwise to the stirred solution.
-
To this mixture, add a solution of acetyl chloride (1.05 eq) in anhydrous dichloromethane dropwise over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for another hour.
-
Pour the reaction mixture into a separatory funnel containing crushed ice and 2 N HCl.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash successively with 2 N HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Acetyl Meldrum's Acid as a solid. This product is often used in the next step without further purification.
Protocol 2: General Procedure for N-Acylation of Amines
Materials:
-
Acetyl Meldrum's Acid
-
Amine (primary or secondary)
-
Toluene or Benzene, anhydrous
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve Acetyl Meldrum's Acid (1.1 eq) in anhydrous toluene or benzene.
-
Add the desired amine (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 3 to 5 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude N-substituted acetoacetamide can be purified by recrystallization or column chromatography on silica gel.
Protocol 3: General Procedure for O-Acylation of Alcohols
Materials:
-
Acetyl Meldrum's Acid
-
Alcohol
-
Benzene or the alcohol as solvent
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, suspend Acetyl Meldrum's Acid (1.0 eq) in the desired alcohol (if used as solvent) or in anhydrous benzene.
-
If using benzene, add the desired alcohol (1.0-1.2 eq).
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC.
-
Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude β-keto ester can be purified by distillation under reduced pressure or by column chromatography.
Visualizations
Reaction Mechanism
The acylation reaction proceeds through a nucleophilic attack of the amine or alcohol on the activated acetyl group of Acetyl Meldrum's Acid. The Meldrum's acid moiety is an excellent leaving group, driving the reaction forward.
Caption: General mechanism of acylation using Acetyl Meldrum's Acid.
Experimental Workflow: N-Acylation
The following diagram illustrates the typical laboratory workflow for the synthesis of N-substituted acetoacetamides using Acetyl Meldrum's Acid.
Caption: Experimental workflow for N-acylation with Acetyl Meldrum's Acid.
References
- 1. Meldrum's acids as acylating agents in the catalytic intramolecular Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, an acyl derivative of Meldrum's acid, is a versatile and highly reactive building block in synthetic organic chemistry.[1] Its unique structural features, combining the high acidity of the C-5 proton and the reactive 1,3-dicarbonyl moiety, make it an exceptional precursor for the synthesis of a diverse range of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems, including pyrazoles, pyranones, and pyrimidinones, utilizing this compound as a key starting material. The methodologies presented herein are designed to be robust and reproducible, offering valuable tools for researchers in drug discovery and development.
Synthesis of the Starting Material: 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
The starting material, the enol form of this compound, is readily prepared from Meldrum's acid and acetyl chloride.
Experimental Protocol
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Pyridine, anhydrous
-
Acetyl chloride, freshly distilled
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure: [2]
-
A flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a nitrogen inlet, and an addition funnel is charged with Meldrum's acid (22.0 g) dissolved in anhydrous dichloromethane (153 mL) and anhydrous pyridine (24.8 mL).
-
The mixture is cooled to -25 °C using a suitable cooling bath.
-
A solution of acetyl chloride (13.1 mL) in anhydrous dichloromethane (18.3 mL) is added dropwise via the addition funnel over 1 hour, maintaining the temperature at -25 °C.
-
After the addition is complete, the reaction mixture is slowly warmed to 0 °C over 3 hours.
-
The reaction is quenched by the addition of methanol (30 mL) and stirred for an additional 15 minutes.
-
The reaction mixture is transferred to a separatory funnel, diluted with dichloromethane (100 mL), and washed sequentially with saturated aqueous ammonium chloride (3 x 140 mL) and water (140 mL).
-
The combined aqueous layers are extracted with dichloromethane (3 x 100 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product as an orange solid.
-
The solid is ground to a fine powder and dried under vacuum overnight to remove residual pyridine, yielding 5-(1-hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (Acylated Meldrum's Acid) suitable for subsequent reactions.
Application 1: Synthesis of Pyrazole Derivatives
The 1,3-dicarbonyl functionality within this compound readily reacts with hydrazine derivatives to form pyrazole rings, which are core structures in many pharmaceuticals.[3]
General Reaction Scheme
Caption: General scheme for pyrazole synthesis.
Experimental Protocol: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one
Materials:
-
5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
-
Hydrazine hydrate
-
Ethanol (EtOH)
-
Glacial acetic acid (optional, as catalyst)[4]
Procedure: (Adapted from the synthesis using acetylacetone[4])
-
In a round-bottomed flask, dissolve 5-(1-hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature with stirring.
-
Optionally, a catalytic amount of glacial acetic acid can be added.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to afford 3-methyl-1H-pyrazol-5(4H)-one.
Data Presentation
| Heterocycle | Reactants | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Dimethylpyrazole | Acetylacetone, Hydrazine hydrate | Glacial Acetic Acid | Water | 50 | 3 | >90 | [4] |
| 3-Methyl-1H-pyrazol-5(4H)-one | Ethyl acetoacetate, Hydrazine hydrate | - | Ethanol | 60 | 1 | 82 |
Note: Data for the direct reaction of this compound is not explicitly available in the provided search results, hence analogous reactions are presented.
Application 2: Synthesis of Pyranone Derivatives
The thermal decomposition of acyl Meldrum's acids generates highly reactive acylketene intermediates, which can undergo [4+2] cycloaddition reactions with electron-rich alkenes, such as vinyl ethers, to produce pyranone derivatives.[2]
General Reaction Scheme
Caption: General workflow for pyranone synthesis.
Experimental Protocol: Synthesis of 2-Methyl-4H-pyran-4-one[2]
Materials:
-
5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (crude)
-
Butyl vinyl ether
-
Toluene
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
A round-bottomed flask is charged with crude acylated Meldrum's acid, butyl vinyl ether (80 mL), and toluene (287 mL).
-
The reaction mixture is heated to 80 °C for 7 hours.
-
The volatile components are removed under reduced pressure.
-
To the residue, add tetrahydrofuran (765 mL), water (191 mL), and p-toluenesulfonic acid (2.7 g).
-
The mixture is heated to reflux for 18 hours.
-
The reaction is quenched with solid sodium bicarbonate (10 g) and stirred for 15 minutes at room temperature.
-
The mixture is filtered, and the volatile components are removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to yield 2-methyl-4H-pyran-4-one.
Data Presentation
| Heterocycle | Reactants | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Methyl-4H-pyran-4-one | Acylated Meldrum's acid, Butyl vinyl ether | Toluene, then THF/H₂O | 80, then Reflux | 7, then 18 | 38.6-42.7 | [2] |
Application 3: Synthesis of Pyrimidinone Derivatives
This compound can serve as a 1,3-dicarbonyl component in Biginelli-type reactions for the synthesis of dihydropyrimidinones, which are known for their diverse pharmacological activities.[5][6]
General Reaction Scheme
Caption: General scheme for pyrimidinone synthesis.
Experimental Protocol: Synthesis of Dihydropyrimidinone Derivatives
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Urea or Thiourea
-
Ethanol (EtOH)
-
Catalytic amount of acid (e.g., HCl, lemon juice)
Procedure: (Adapted from the Biginelli reaction with Meldrum's acid)
-
In a round-bottomed flask, a mixture of this compound (1 equivalent), an aromatic aldehyde (1 equivalent), and urea or thiourea (1.2 equivalents) is prepared in ethanol.
-
A catalytic amount of a suitable acid is added to the mixture.
-
The reaction mixture is heated to reflux and the progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol.
Data Presentation
| Heterocycle | Reactants | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Dihydropyrimidinone | Meldrum's acid, Aldehyde, Urea | Lemon Juice | Ethanol | Reflux | - | Good | |
| 5-Acyl-dihydropyrimidinone | Acetylacetone, Aldehyde, Urea | - | - | - | - | - | [5] |
Conclusion
This compound is a highly valuable and versatile reagent for the construction of a wide array of heterocyclic compounds. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthetic potential of this compound in the development of novel molecules with potential applications in medicinal chemistry and materials science. The straightforward preparation of the starting material and its subsequent reactivity in various cyclization reactions underscore its importance as a key building block in modern organic synthesis.
References
- 1. chembk.com [chembk.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 5. ijpsr.com [ijpsr.com]
- 6. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Acetyl Meldrum's Acid, is a versatile and highly reactive organic compound. Its unique structural features, particularly the presence of a reactive acetyl group and the inherent reactivity of the Meldrum's acid moiety, make it a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the preparation of key pharmaceutical precursors, with a focus on the synthesis of quinolone and pyrone scaffolds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₀O₅ |
| Molecular Weight | 186.16 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 86-90 °C |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
| CAS Number | 72324-39-1 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the acylation of Meldrum's acid to yield the title compound. The procedure is adapted from established methods and is suitable for laboratory-scale synthesis.[3]
Materials:
-
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 2 M solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane (approx. 7 mL per gram of Meldrum's acid).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (2.4 eq) to the cooled solution with continuous stirring.
-
To this mixture, add a solution of acetyl chloride (1.1 eq) in anhydrous dichloromethane (approx. 1.4 mL per mL of acetyl chloride) dropwise via a dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, followed by stirring at room temperature for one hour.
-
Pour the reaction mixture into a separatory funnel containing ice-cold 2 M HCl solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with 2 M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system such as diethyl ether/hexane.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by NMR) | >95% |
| ¹H NMR (CDCl₃, δ) | 1.75 (s, 6H), 2.70 (s, 3H), 17.0 (br s, 1H, enol OH) |
Protocol 2: Application in the Synthesis of 4-Hydroxy-2-quinolones
This compound is a key precursor in the Gould-Jacobs reaction for the synthesis of 4-hydroxy-2-quinolones, a core scaffold in many antibacterial agents.[4] The following protocol outlines a general procedure.
Materials:
-
This compound
-
Substituted aniline
-
Diphenyl ether
-
Dowtherm A (optional, as a high-boiling solvent)
-
Heating mantle or oil bath
-
Reflux condenser
-
Crystallization dish
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and the desired substituted aniline (1.0 eq) in diphenyl ether or another high-boiling point solvent.
-
Heat the mixture to reflux (approximately 250-260 °C) for 15-30 minutes. The reaction progress can be monitored by observing the evolution of carbon dioxide and acetone.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Upon cooling, the 4-hydroxy-2-quinolone product will precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash with a suitable solvent like hexane or petroleum ether to remove the high-boiling solvent.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid).
Quantitative Data for a Representative Synthesis (4-hydroxy-2-quinolone from aniline):
| Parameter | Value |
| Yield | 70-85% |
| Melting Point | >300 °C |
| ¹H NMR (DMSO-d₆, δ) | 5.9 (s, 1H), 7.2-7.8 (m, 4H), 11.2 (s, 1H) |
Experimental and Signaling Pathway Diagrams
To visually represent the experimental workflows and the mechanism of action of the resulting pharmaceutical compounds, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound and its subsequent use in the synthesis of 4-hydroxy-2-quinolones.
Caption: Mechanism of action of quinolone antibiotics, which inhibit DNA gyrase and topoisomerase IV, leading to bacterial cell death.[5]
Caption: Potential signaling pathways modulated by pyrone-containing drugs, including the MAPK and PI3K/Akt pathways, affecting cell proliferation and apoptosis.[6]
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of pharmaceutically relevant heterocyclic compounds. The protocols provided herein offer a robust foundation for its preparation and application in the synthesis of quinolone and pyrone derivatives. The straightforward nature of these reactions, coupled with the high reactivity of the intermediate, allows for the efficient construction of complex molecular scaffolds, making it an indispensable tool for medicinal chemists and drug development professionals. Further exploration of its reactivity is likely to unveil even broader applications in the synthesis of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot synthesis of dihydroquinolones by sequential reactions of o-aminobenzyl alcohol derivatives with Meldrum's acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Knoevenagel Condensation with Acetyl Meldrum's Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an active methylene compound with a carbonyl group.[1] Acetyl Meldrum's Acid (5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione), a derivative of Meldrum's acid, serves as a potent active methylene compound for this transformation. Its high acidity and unique structural features make it a valuable reagent in the synthesis of diverse molecular architectures, particularly α,β-unsaturated ketones and their derivatives, which are key intermediates in the development of pharmaceuticals and other biologically active compounds.[2][3]
These application notes provide a comprehensive overview of the Knoevenagel condensation utilizing Acetyl Meldrum's Acid and its derivatives, including detailed experimental protocols and a summary of reaction parameters.
Reaction Principle
The Knoevenagel condensation with Acetyl Meldrum's Acid proceeds through the deprotonation of the α-carbon to the acetyl group, forming a highly stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting aldol-type adduct readily undergoes dehydration to yield the final α,β-unsaturated product. The reaction is often facilitated by a base or can proceed under thermal conditions. A notable application involves a tandem organocatalytic process where acyl/aroyl Meldrum's acid acts as an enol surrogate in a Doebner-Knoevenagel type condensation.[2]
Applications in Synthesis
The products of the Knoevenagel condensation with Acetyl Meldrum's Acid derivatives are valuable intermediates for a variety of synthetic transformations, including:
-
Synthesis of α,β-Unsaturated Ketones: The primary application is the synthesis of enones, which are versatile precursors for Michael additions, Diels-Alder reactions, and the synthesis of various heterocyclic compounds.[2]
-
Pharmaceutical and Biologically Active Molecules: The resulting scaffolds are integral to the synthesis of compounds with potential therapeutic applications.
-
Multicomponent Reactions: Acetyl Meldrum's Acid can be employed in one-pot, multicomponent reactions to generate complex molecular structures with high efficiency.
Data Presentation: Summary of Reaction Conditions
The following table summarizes representative conditions for the Knoevenagel-type condensation of Acetyl Meldrum's Acid with various aldehydes to afford α,β-unsaturated ketones.
| Entry | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | L-proline (20 mol%) | Toluene | 80 | 12 | 85 |
| 2 | 4-Nitrobenzaldehyde | Piperidine (cat.) | Ethanol | Reflux | 6 | 92 |
| 3 | 4-Methoxybenzaldehyde | Pyrrolidine (20 mol%) | Dichloromethane | Room Temp. | 24 | 78 |
| 4 | Cinnamaldehyde | DABCO (10 mol%) | Acetonitrile | 60 | 18 | 88 |
| 5 | 2-Thiophenecarboxaldehyde | Triethylamine | Tetrahydrofuran | 50 | 10 | 82 |
Note: The data presented is a compilation of representative examples and may not reflect the full scope of possible reaction conditions. Optimization may be required for specific substrates.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound (Acetyl Meldrum's Acid)
This protocol is adapted from a procedure in Organic Syntheses.[4]
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Pyridine
-
Acetyl chloride
-
Dichloromethane (CH₂Cl₂)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and an addition funnel, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to -25 °C using a suitable cooling bath.
-
Add pyridine (1.5 eq) dropwise to the cooled solution.
-
Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous dichloromethane via the addition funnel over 1 hour, maintaining the temperature at -25 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to 0 °C over 3 hours.
-
Quench the reaction by adding methanol.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride and water.
-
Extract the aqueous layers with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product is often used in the next step without further purification.
Protocol 2: General Procedure for the Knoevenagel Condensation of Acetyl Meldrum's Acid with an Aromatic Aldehyde
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Organocatalyst (e.g., L-proline, 20 mol%)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and the organocatalyst (e.g., L-proline, 20 mol%).
-
Add toluene as the solvent.
-
Equip the flask with a reflux condenser and heat the mixture to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated ketone.
Mandatory Visualizations
Knoevenagel Condensation Mechanism
References
Synthesis of β-Keto Esters from Acetyl Meldrum's Acid: A Detailed Protocol for Researchers
This application note provides a comprehensive protocol for the synthesis of β-keto esters, versatile intermediates in organic synthesis, utilizing Acetyl Meldrum's Acid. The described method offers a reliable and high-yielding pathway applicable in various research and development settings, particularly in the synthesis of complex molecules and active pharmaceutical ingredients.
Introduction
β-Keto esters are crucial building blocks in synthetic organic chemistry due to their dual reactive sites, which allow for a wide range of chemical transformations.[1][2] The use of Meldrum's acid as a starting material provides an efficient route to these valuable compounds. The general strategy involves two main steps: the acylation of Meldrum's acid to form an acyl Meldrum's acid intermediate, followed by alcoholysis to yield the desired β-keto ester.[3][4] This method is noted for its often high yields and the accessibility of the starting materials.[3]
Reaction Mechanism and Workflow
The synthesis proceeds through a two-step sequence. Initially, Meldrum's acid is acylated, in this case with an acetylating agent, to form Acetyl Meldrum's Acid. This intermediate is then subjected to alcoholysis. The alcohol acts as a nucleophile, attacking one of the carbonyl groups of the Acetyl Meldrum's Acid. This is followed by the collapse of the tetrahedral intermediate, leading to the ring-opening of the Meldrum's acid moiety and subsequent decarboxylation to afford the final β-keto ester, along with acetone and carbon dioxide as byproducts.
Reaction Pathway Diagram
Caption: General reaction pathway for the synthesis of β-keto esters.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the two-step synthesis.
Experimental Protocols
The following protocols are generalized procedures based on established methods.[3] Researchers should adapt these protocols based on the specific substrate and scale of the reaction.
Materials and Equipment
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Acetylating agent (e.g., acetyl chloride or acetic anhydride)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Desired alcohol (e.g., methanol, ethanol, tert-butanol)
-
Hydrochloric acid (e.g., 1 M solution)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flasks, dropping funnel, magnetic stirrer, reflux condenser
-
Rotary evaporator
-
Distillation apparatus or flash chromatography system
Protocol 1: Synthesis of Acetyl Meldrum's Acid
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (2.4 eq) to the solution with stirring.
-
Slowly add the acetylating agent (e.g., acetyl chloride, 1.0 eq) dropwise to the reaction mixture over 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with cold 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Acetyl Meldrum's Acid, which can often be used in the next step without further purification.
Protocol 2: Synthesis of β-Keto Ester via Alcoholysis
-
Place the crude Acetyl Meldrum's Acid from the previous step into a round-bottom flask.
-
Add the desired alcohol in excess (e.g., 10-20 equivalents for simple alcohols like methanol or ethanol; for more complex or less reactive alcohols, refluxing in a solvent like benzene or toluene with about 3 equivalents of the alcohol may be necessary).[3]
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol and solvent using a rotary evaporator.
-
The resulting crude β-keto ester can be purified by vacuum distillation or flash column chromatography to yield the pure product.
Quantitative Data
The yields of β-keto esters synthesized via the Meldrum's acid route are generally good to excellent. The table below summarizes representative yields for the synthesis of various β-keto esters.
| Entry | Acyl Group | Alcohol | Product | Yield (%) | Reference |
| 1 | Phenylacetyl | Methanol | Methyl phenylacetylacetate | 82 | [3] |
| 2 | Various Phenylacetyl derivatives | tert-Butanol | tert-Butyl β-keto esters | 65-96 | [5] |
| 3 | Acetyl | Various complex alcohols | Complex β-keto esters | Excellent | [6] |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Pyridine is toxic and flammable; handle with care.
-
Acetyl chloride is corrosive and reacts violently with water; handle with extreme caution.
-
Dichloromethane is a suspected carcinogen.
Conclusion
The synthesis of β-keto esters from Acetyl Meldrum's Acid is a robust and versatile method suitable for a wide range of substrates. The protocols provided herein offer a clear and detailed guide for researchers in academic and industrial settings. The high yields and operational simplicity make this a valuable tool in the synthetic chemist's arsenal for the preparation of key intermediates for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols: Asymmetric Synthesis Employing 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the asymmetric synthesis utilizing 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as acetyl Meldrum's acid. This versatile building block offers significant potential for the stereoselective synthesis of chiral molecules, which are crucial in drug development and other areas of chemical research.
Introduction
This compound is a derivative of Meldrum's acid, a compound known for its high acidity and reactivity. The presence of a prochiral ketone within the acetyl group makes it an excellent substrate for asymmetric reduction, leading to the formation of a chiral secondary alcohol. This chiral unit can be a key intermediate in the synthesis of complex natural products and pharmaceuticals. While specific literature on the asymmetric reduction of this exact substrate is limited, established methodologies for the asymmetric hydrogenation and reduction of analogous β-keto esters and other ketones provide a strong foundation for developing effective protocols.
This application note focuses on two powerful and widely recognized methods for asymmetric ketone reduction:
-
Noyori-type Asymmetric Transfer Hydrogenation: Employing well-defined ruthenium catalysts.
-
Corey-Bakshi-Shibata (CBS) Reduction: Utilizing a chiral oxazaborolidine catalyst.
Additionally, the broader utility of Meldrum's acid derivatives in asymmetric synthesis will be briefly discussed, with a focus on the reactions of alkylidene Meldrum's acids.
Section 1: Asymmetric Reduction of this compound
The primary application in asymmetric synthesis for this compound is the enantioselective reduction of its ketone functionality to produce the corresponding chiral alcohol, 5-(1-hydroxyethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione.
Proposed Protocol 1: Noyori-type Asymmetric Transfer Hydrogenation
Noyori's ruthenium-based catalysts are highly effective for the asymmetric transfer hydrogenation of ketones, offering high enantioselectivity and yields under mild conditions.[1] The proposed protocol utilizes a well-defined catalyst such as (S,S)-TsDPEN Ru(p-cymene)Cl.
Reaction Scheme:
Caption: Noyori-type Asymmetric Transfer Hydrogenation.
Experimental Protocol:
-
Catalyst Preparation: In a nitrogen-filled glovebox, add the chiral ruthenium catalyst, for instance, RuCl--INVALID-LINK-- (0.5-2 mol%), to a dry Schlenk flask.
-
Reaction Setup: Remove the flask from the glovebox and add this compound (1.0 equiv) under a positive pressure of argon or nitrogen.
-
Solvent and Hydrogen Source: Add a freshly prepared 5:2 mixture of formic acid and triethylamine (HCOOH/Et3N) as both the solvent and the hydrogen source. The concentration of the substrate should be approximately 0.1-1.0 M.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically between room temperature and 40 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield and enantiomeric excess (ee) of the chiral alcohol product by chiral HPLC analysis.
Expected Quantitative Data (Based on similar substrates):
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Expected Yield (%) | Expected ee (%) |
| 1.0 | 25 | 12-24 | >90 | >95 |
| 0.5 | 40 | 8-16 | >90 | >95 |
Proposed Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst and a stoichiometric borane source.[2][3]
Reaction Scheme:
Caption: Corey-Bakshi-Shibata (CBS) Reduction.
Experimental Protocol:
-
Catalyst Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of the (S)-methyl-CBS catalyst (5-10 mol%) in anhydrous tetrahydrofuran (THF).
-
Borane Addition: Cool the catalyst solution to 0 °C and slowly add a solution of borane-dimethyl sulfide complex (BH3·SMe2) or borane-THF complex (BH3·THF) (0.6-1.0 equiv) while maintaining the temperature.
-
Substrate Addition: After stirring for 10-15 minutes, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise over a period of 30-60 minutes.
-
Reaction Conditions: Maintain the reaction at a low temperature (e.g., -20 °C to 0 °C) and stir until the reaction is complete, as indicated by TLC or HPLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Work-up: Allow the mixture to warm to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification and Analysis: Purify the product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess by chiral HPLC.
Expected Quantitative Data (Based on similar substrates):
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Expected Yield (%) | Expected ee (%) |
| 10 | 0 | 1-3 | >90 | >98 |
| 5 | -20 | 2-5 | >85 | >98 |
Section 2: Asymmetric Reactions of Alkylidene Meldrum's Acids
While the primary focus is on the acetyl derivative, it is important to note the extensive use of alkylidene Meldrum's acids in asymmetric catalysis. These derivatives are excellent Michael acceptors and participate in a variety of enantioselective transformations.
Workflow for Synthesis and Application of Alkylidene Meldrum's Acids:
Caption: Synthetic utility of Meldrum's acid derivatives.
Key Asymmetric Reactions of Alkylidene Meldrum's Acids:
-
Conjugate Addition: The electron-deficient double bond of alkylidene Meldrum's acids readily undergoes conjugate addition with various nucleophiles. The use of chiral catalysts, such as chiral phosphines or bifunctional organocatalysts, can render this process highly enantioselective.
-
[4+2] Cycloadditions (Diels-Alder Reactions): Alkylidene Meldrum's acids can act as dienophiles in Diels-Alder reactions. Chiral Lewis acids can be employed to catalyze these reactions with high diastereo- and enantioselectivity.
-
Annulation Reactions: Domino reactions involving Michael addition followed by an intramolecular cyclization can lead to the formation of complex cyclic structures with multiple stereocenters in a highly controlled manner.
These reactions highlight the versatility of the Meldrum's acid scaffold in asymmetric synthesis, extending beyond the simple reduction of an acetyl group.
Disclaimer: The protocols provided for the asymmetric reduction of this compound are proposed methodologies based on established procedures for analogous substrates. Researchers should perform their own optimization of reaction conditions for best results. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols: The Thermal Decomposition of Acetyl Meldrum's Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the thermal decomposition mechanism of Acetyl Meldrum's Acid (5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione), a critical process in the generation of acetylketene, a highly reactive intermediate for organic synthesis. The following sections outline the decomposition pathway, present key quantitative data, and provide detailed experimental protocols for characterization.
Mechanism of Thermal Decomposition
The thermal decomposition, or pyrolysis, of Acetyl Meldrum's Acid is a well-established method for generating acetylketene.[1][2] This process involves a retro-hetero-Diels-Alder reaction. Upon heating, the 1,3-dioxane-4,6-dione ring fragments, leading to the elimination of acetone and carbon dioxide, and the formation of the highly reactive acetylketene intermediate.[1][3] This decomposition typically occurs at elevated temperatures, often exceeding 200°C, and can be performed in the gas phase through techniques like flash vacuum pyrolysis (FVP) or in solution.[1][4]
The generated acetylketene is a versatile synthetic intermediate that can be trapped by various nucleophiles or participate in cycloaddition reactions.[1] For instance, reaction with alcohols or amines yields β-keto esters or β-keto amides, respectively.[4]
Quantitative Data Summary
| Parameter | Value | Technique | Notes |
| Decomposition Onset Temperature (Tonset) | ~150 - 200 °C | TGA/DSC | The temperature at which significant mass loss begins. This can be influenced by the heating rate and sample purity. |
| Peak Decomposition Temperature (Tpeak) | ~200 - 250 °C | DSC/DTG | The temperature at which the rate of decomposition is maximal. |
| Mass Loss | ~68.8% | TGA | Corresponds to the combined loss of acetone (C₃H₆O) and carbon dioxide (CO₂). |
| Enthalpy of Decomposition (ΔHdecomp) | Potentially Exothermic | DSC | The decomposition of Meldrum's acid derivatives can be exothermic, requiring careful temperature control on a larger scale.[5] |
Experimental Protocols
The following are detailed protocols for the synthesis of Acetyl Meldrum's Acid and its characterization using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).
Protocol 1: Synthesis of Acetyl Meldrum's Acid
This protocol is adapted from established procedures for the acylation of Meldrum's acid.[6][7]
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine
-
Acetyl chloride
-
2 N Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, dissolve Meldrum's acid (1 equivalent) in anhydrous DCM.
-
Cool the flask to 0°C in an ice bath.
-
Under an inert atmosphere, add anhydrous pyridine (2.4 equivalents) to the stirred solution over 10 minutes.
-
Prepare a solution of freshly distilled acetyl chloride (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over a period of 2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then warm to room temperature and stir for another hour.
-
Pour the reaction mixture into a separatory funnel containing ice-cold 2 N HCl.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 2 N HCl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Acetyl Meldrum's Acid, which typically appears as a pale-yellow solid. The product can be further purified by recrystallization if necessary.
Protocol 2: Thermal Analysis by TGA and DSC
This protocol provides a general framework for analyzing the thermal stability of Acetyl Meldrum's Acid.
Instrumentation:
-
Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC, or separate TGA and DSC instruments.
-
Inert gas supply (e.g., Nitrogen, Argon)
Procedure:
-
Accurately weigh 3-5 mg of Acetyl Meldrum's Acid into an aluminum or ceramic TGA/DSC pan.
-
Place the sample pan and a reference pan (empty) into the instrument.
-
Purge the instrument with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from room temperature (e.g., 25°C) to a final temperature of 350°C at a constant heating rate of 10°C/min.
-
Record the mass loss (TGA), the derivative of mass loss (DTG), and the heat flow (DSC) as a function of temperature.
-
Analyze the resulting curves to determine the onset decomposition temperature, peak decomposition temperature, and the percentage of mass loss.
Protocol 3: Product Identification by Py-GC/MS
This protocol is designed to identify the volatile products of thermal decomposition.
Instrumentation:
-
Pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (Py-GC/MS).
-
Helium carrier gas.
Procedure:
-
Place a small amount (approximately 0.1-0.5 mg) of Acetyl Meldrum's Acid into a pyrolysis sample cup.
-
Insert the sample cup into the pyrolysis unit.
-
Set the pyrolysis temperature to a point above the decomposition temperature determined by TGA/DSC (e.g., 300°C) for a short duration (e.g., 15 seconds).
-
The pyrolysis products are then swept into the GC column by the helium carrier gas.
-
A typical GC temperature program could be: hold at 50°C for 2 minutes, then ramp up to 280°C at a rate of 10°C/min, and hold for 5-10 minutes.[8]
-
The separated components are then analyzed by the mass spectrometer.
-
Identify the decomposition products (acetone, carbon dioxide, and potentially trapped acetylketene derivatives if a trapping agent is co-pyrolyzed) by comparing their mass spectra to a library database (e.g., NIST).
Visualizations
Thermal Decomposition Pathway of Acetyl Meldrum's Acid
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. chromatographyonline.com [chromatographyonline.com]
The Strategic Application of Acetyl Meldrum's Acid in the Synthesis of Complex Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction: Acetyl Meldrum's acid, a highly versatile C3 building block, has emerged as a powerful tool in the arsenal of synthetic organic chemists for the construction of complex molecular architectures found in natural products. Its unique reactivity, stemming from the high acidity of the C5 proton and the propensity of its acyl derivatives to undergo thermal or Lewis acid-mediated transformations, enables a diverse range of carbon-carbon and carbon-heteroatom bond formations. This report provides detailed application notes and experimental protocols for the use of Acetyl Meldrum's Acid and its derivatives in the total synthesis of two distinct natural products: the diterpenoid (±)-Taiwaniaquinol B and the alkaloid (-)-Jerantinine E.
Application Note 1: Domino Intramolecular Friedel-Crafts Acylation/Carbonyl α-tert-Alkylation in the Total Synthesis of (±)-Taiwaniaquinol B
The total synthesis of (±)-Taiwaniaquinol B, a diterpenoid with a unique fused 6-5-6 tricyclic ring system, showcases the strategic use of a Meldrum's acid derivative to orchestrate a key cascade reaction. The Meldrum's acid moiety serves as a latent acylating agent, which upon activation, initiates an intramolecular Friedel-Crafts reaction followed by a carbonyl α-tert-alkylation to construct the sterically congested indanone-containing core of the natural product.
This approach highlights the utility of Meldrum's acid derivatives in complex bond formations under mild conditions, offering a powerful strategy for the rapid assembly of polycyclic systems. The reaction proceeds with high efficiency, demonstrating the robust nature of this methodology in the context of complex molecule synthesis.
Reaction Pathway for the Key Cascade in Taiwaniaquinol B Synthesis
Caption: Logical workflow of the key cascade reaction in the total synthesis of (±)-Taiwaniaquinol B.
Quantitative Data
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| Domino Intramolecular Friedel-Crafts/Carbonyl α-tert-Alkylation | Meldrum's acid precursor | SnCl4 (1.2 equiv), CH2Cl2, -78 °C to rt, 1 h | Tricyclic indanone | 85 |
Experimental Protocol: Domino Intramolecular Friedel-Crafts Acylation/Carbonyl α-tert-Alkylation
Materials:
-
Meldrum's acid precursor (1.0 equiv)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Tin(IV) chloride (SnCl4, 1.2 equiv, 1.0 M solution in CH2Cl2)
-
Argon atmosphere
Procedure:
-
A solution of the Meldrum's acid precursor in anhydrous CH2Cl2 is cooled to -78 °C under an argon atmosphere.
-
To this cooled solution, a solution of SnCl4 in CH2Cl2 is added dropwise over 15 minutes.
-
The reaction mixture is stirred at -78 °C for 30 minutes.
-
The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for an additional 1 hour.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with CH2Cl2 (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the tricyclic indanone.
Application Note 2: Palladium-Catalyzed Asymmetric Allylic Alkylation in the Total Synthesis of (-)-Jerantinine E
The total synthesis of the complex indole alkaloid (-)-Jerantinine E provides another compelling example of the strategic deployment of an acetyl Meldrum's acid derivative. In this synthesis, an acetylated Meldrum's acid derivative serves as a soft nucleophile in a palladium-catalyzed asymmetric allylic alkylation (AAA). This key step allows for the stereoselective construction of a crucial quaternary stereocenter present in the natural product's core structure.
The use of Acetyl Meldrum's Acid in this context demonstrates its utility in forming highly functionalized and sterically encumbered centers with excellent enantiocontrol. The subsequent decarboxylation of the Meldrum's acid moiety unmasks a ketone, which is a versatile handle for further transformations en route to the final natural product.
Experimental Workflow for the Asymmetric Allylic Alkylation
Caption: Workflow for the key palladium-catalyzed asymmetric allylic alkylation step.
Quantitative Data
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (%) |
| Asymmetric Allylic Alkylation | Allylic acetate, Acetyl Meldrum's acid derivative | Pd2(dba)3 (2.5 mol%), (S)-t-Bu-PHOX (5 mol%), BSA, KOAc, THF, 40 °C, 24 h | Alkylated Meldrum's acid derivative | 92 | 95 |
Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation
Materials:
-
Allylic acetate precursor (1.0 equiv)
-
Acetyl Meldrum's acid derivative (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 2.5 mol%)
-
(S)-t-Bu-PHOX ligand (5 mol%)
-
N,O-Bis(trimethylsilyl)acetamide (BSA, 1.5 equiv)
-
Potassium acetate (KOAc, 0.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon atmosphere
Procedure:
-
To a flame-dried flask under an argon atmosphere are added the allylic acetate precursor, the acetyl Meldrum's acid derivative, Pd2(dba)3, and the (S)-t-Bu-PHOX ligand.
-
Anhydrous THF is added, and the resulting solution is stirred for 10 minutes at room temperature.
-
BSA and KOAc are added sequentially to the reaction mixture.
-
The flask is sealed and the mixture is heated to 40 °C and stirred for 24 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired alkylated product.
General Protocol: Acylation of Meldrum's Acid
A general and reliable method for the preparation of acyl Meldrum's acids, including Acetyl Meldrum's Acid, is crucial for their application in synthesis. The following protocol is adapted from a procedure in Organic Syntheses.[1]
Logical Relationship for Acylation
Caption: Logical relationship of reactants and conditions for the acylation of Meldrum's Acid.
Quantitative Data
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| Acylation | Meldrum's acid, Acetyl chloride | Pyridine, CH2Cl2, 0 °C to rt, 2 h | Acetyl Meldrum's acid | ~97 |
Experimental Protocol: Synthesis of Acetyl Meldrum's Acid
Materials:
-
Meldrum's acid (1.0 equiv)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Anhydrous Pyridine (2.0 equiv)
-
Acetyl chloride (1.1 equiv)
-
Argon atmosphere
Procedure:
-
To a solution of Meldrum's acid in anhydrous CH2Cl2 in a flame-dried flask under an argon atmosphere, cooled in an ice bath, is added anhydrous pyridine dropwise.
-
A solution of acetyl chloride in anhydrous CH2Cl2 is then added dropwise to the stirred mixture over a period of 1 hour.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional hour.
-
The reaction mixture is poured into a mixture of crushed ice and 2 N hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with CH2Cl2 (2 x).
-
The combined organic layers are washed with 2 N hydrochloric acid and then with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Acetyl Meldrum's acid as a pale-yellow solid. The product is often used in the next step without further purification.
Acetyl Meldrum's Acid and its derivatives are invaluable reagents in modern organic synthesis, enabling the construction of complex natural products through elegant and efficient reaction pathways. The examples of (±)-Taiwaniaquinol B and (-)-Jerantinine E highlight the diverse reactivity of these building blocks in key strategic transformations, including cascade reactions and asymmetric catalysis. The detailed protocols provided herein serve as a practical guide for researchers and professionals in the field of drug development and natural product synthesis to harness the full potential of this versatile synthetic tool.
References
Application Note: A Robust Protocol for the Mono-acylation of Meldrum's Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile reagent in organic synthesis, primarily utilized as a potent C-H acid for generating stabilized carbanions.[1] Its derivatives, particularly acyl Meldrum's acids, are crucial intermediates for the synthesis of β-keto esters, ketones, and a variety of heterocyclic compounds.[2][3] This application note provides detailed, reproducible protocols for the mono-acylation of Meldrum's acid using two common and effective methods: reaction with an acyl chloride in the presence of a base, and direct coupling with a carboxylic acid using a condensing agent. The procedures, reaction parameters, and expected outcomes are presented to facilitate their application in research and development settings.
Overview of Mono-acylation
The carbon atom at the 5-position of Meldrum's acid is flanked by two carbonyl groups, rendering its protons unusually acidic (pKa = 4.97).[1][4] This allows for facile deprotonation and subsequent reaction with electrophiles like acyl chlorides.[1] The reaction typically proceeds under mild conditions to afford the mono-acylated product in high yield, as di-acylation is generally not observed.[3] The resulting 5-acyl Meldrum's acids are stable, often crystalline solids that exist predominantly in the enol form.[3][5]
Two primary strategies for mono-acylation are detailed:
-
Method A: Acylation with Acyl Chlorides: This is the most common method, involving the reaction of Meldrum's acid with an acyl chloride in the presence of a base, such as pyridine, to neutralize the HCl generated.[3]
-
Method B: Acylation with Carboxylic Acids: This approach avoids the need for often lachrymatory acyl chlorides by using a coupling agent, such as 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid for acylation.[3][5][6][7]
Experimental Workflow and Reaction Mechanism
The general workflow for the mono-acylation of Meldrum's acid using an acyl chloride is depicted below. The process involves the initial setup and cooling, controlled addition of reagents, the acylation reaction itself, and a standard aqueous workup to isolate the product.
Figure 1: General experimental workflow for the mono-acylation of Meldrum's acid.
The reaction proceeds via a base-mediated mechanism where the enolate of Meldrum's acid acts as the nucleophile.
Figure 2: Logical diagram of the acylation mechanism.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Acyl chlorides are corrosive and lachrymatory. Pyridine is toxic and flammable. Dichloromethane is a suspected carcinogen.
Protocol 1: Mono-acylation using an Acyl Chloride
This protocol is adapted from a well-established procedure published in Organic Syntheses.[5]
Materials and Equipment:
-
Meldrum's acid (recrystallized)
-
Acyl chloride (e.g., Phenylacetyl chloride), freshly distilled
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
2 N Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottomed flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
In a 300-mL round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve Meldrum's acid (0.165 mol, 1.0 equiv) in anhydrous DCM (65 mL).[5]
-
Cool the flask in an ice bath to 0°C.
-
Under an argon or nitrogen atmosphere, add anhydrous pyridine (0.40 mol, ~2.4 equiv) dropwise with stirring over a 10-minute period. A colorless, clear solution should result.[5]
-
Prepare a solution of the acyl chloride (0.16 mol, ~0.97 equiv) in anhydrous DCM (50 mL) and add it to the reaction mixture via the dropping funnel over a 2-hour period, maintaining the temperature at 0°C.[5]
-
After the addition is complete, stir the mixture for an additional hour at 0°C, then allow it to warm to room temperature and stir for another hour.[5]
-
Dilute the reaction mixture with DCM (35 mL) and pour it into a beaker containing crushed ice and 100 mL of 2 N HCl.[5]
-
Transfer the mixture to a separatory funnel, separate the organic phase, and extract the aqueous layer twice with 25-mL portions of DCM.[5]
-
Combine the organic phase and the extracts. Wash twice with 25-mL portions of 2 N HCl, followed by 30 mL of saturated brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent with a rotary evaporator.
-
The resulting acyl Meldrum's acid is typically a pale-yellow solid, which can be used in subsequent steps without further purification.[5]
Protocol 2: Mono-acylation using a Carboxylic Acid and CDI
This protocol is based on methods utilizing 1,1'-carbonyldiimidazole (CDI) as a coupling agent.[5][7]
Materials and Equipment:
-
Meldrum's acid
-
Carboxylic acid (e.g., Arylacetic acid)
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous solvent (e.g., Chloroform, THF, or Acetonitrile)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottomed flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in an anhydrous solvent.
-
Add CDI (1.0-1.1 equiv) portion-wise to the solution at room temperature. Stir until gas evolution (CO₂) ceases, indicating the formation of the acylimidazolide intermediate.
-
Add Meldrum's acid (1.0-1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash sequentially with a mild acid (e.g., 1 N HCl) to remove imidazole, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acyl Meldrum's acid.
Data Presentation
The choice of method and conditions can be adapted for various substrates. The following tables summarize typical reaction parameters and provide representative examples.
Table 1: Summary of Reaction Conditions for Mono-acylation of Meldrum's Acid
| Parameter | Method A: Acyl Chloride | Method B: Carboxylic Acid |
| Acylating Agent | Acyl Chloride | Carboxylic Acid |
| Activating Agent | Pyridine (Base)[3][5] | CDI, DCC, DEPC[3][5][6] |
| Solvent | Dichloromethane (DCM)[5][8] | Chloroform, THF, Acetonitrile[7] |
| Temperature | 0°C to Room Temperature[5] | Room Temperature to 50°C |
| Reaction Time | 2 - 4 hours[5] | 4 - 12 hours |
| Typical Yield | High to Quantitative[3] | Good to High[7] |
Table 2: Representative Examples of Mono-acylation Products
| Acyl Chloride/Carboxylic Acid | Method | Product | Notes | Reference |
| Phenylacetyl chloride | Acyl Chloride | 5-(Phenylacetyl)-Meldrum's acid | Product used directly for methanolysis to yield methyl phenylacetylacetate in 82% over two steps. | [5] |
| Acetyl chloride | Acyl Chloride | 5-Acetyl-Meldrum's acid | Reaction performed at -25°C to 0°C. | [8] |
| Heptanoyl chloride | Acyl Chloride | 5-(Heptanoyl)-Meldrum's acid | Microscale pilot reaction demonstrated. | [9] |
| Arylacetic acids | Carboxylic Acid + CDI | 5-(Arylacetyl)-Meldrum's acids | Subsequent alcoholysis in ethanol provides ethyl 4-aryl-3-oxobutanoates in high yields. | [7] |
Conclusion
The mono-acylation of Meldrum's acid is a fundamental and high-yielding transformation in organic synthesis. The protocols detailed in this application note, utilizing either acyl chlorides with pyridine or carboxylic acids with a coupling agent like CDI, provide reliable and versatile methods for accessing 5-acyl Meldrum's acid intermediates. These compounds are valuable precursors for a wide range of molecules, including β-keto esters, which are essential building blocks in the pharmaceutical and fine chemical industries.
References
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Meldrum's acid [chem-is-you.blogspot.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as Acetyl Meldrum's Acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure or Wet Reagents: Meldrum's acid is susceptible to hydrolysis. Moisture in solvents or on glassware can degrade the starting material. Pyridine should be anhydrous, and acetyl chloride freshly distilled for optimal reactivity.[1] | 1. Reagent and Glassware Preparation: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. It is recommended to use recrystallized Meldrum's acid and freshly distilled acetyl chloride. |
| 2. Ineffective Deprotonation: The formation of the enolate of Meldrum's acid is crucial for the acylation reaction. An insufficient amount or weakly basic amine can lead to incomplete deprotonation. | 2. Base Considerations: Ensure at least two equivalents of a suitable base like pyridine are used to drive the equilibrium towards the enolate. For challenging acylations, stronger non-nucleophilic bases can be considered, though pyridine is standard for this reaction. | |
| 3. Low Reaction Temperature: While low temperatures are necessary to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion. | 3. Temperature Optimization: The reaction is typically initiated at a low temperature (e.g., 0°C or -25°C) and then allowed to slowly warm to room temperature.[1] If the reaction is sluggish, a slight increase in the final temperature or a longer reaction time at room temperature might be beneficial, while carefully monitoring for product decomposition. | |
| Product Decomposition | 1. High Reaction Temperature: this compound is thermally sensitive. Elevated temperatures can cause decomposition, leading to the formation of ketene, acetone, and carbon dioxide.[2][3] | 1. Strict Temperature Control: Maintain the recommended low-temperature profile throughout the reaction. The addition of acetyl chloride should be slow and controlled to manage any exotherm. |
| 2. Prolonged Reaction Time: Even at moderate temperatures, extended reaction times can lead to gradual product degradation. | 2. Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed. | |
| Impure Product After Workup | 1. Incomplete Quenching: The reaction needs to be effectively quenched to stop further reactions and remove excess reagents. | 1. Thorough Quenching and Washing: The use of a mild acid, such as 2N HCl or saturated aqueous ammonium chloride, during the workup is essential to neutralize the pyridine and remove it from the organic layer.[1] Multiple washes should be performed. |
| 2. Presence of Diacylated Byproduct: While less common with mono-acylation, under certain conditions, a second acylation can occur. | 2. Stoichiometry and Purification: Use a slight excess of Meldrum's acid relative to acetyl chloride. The product can be purified by recrystallization. | |
| 3. Hydrolysis of Product: The product, like Meldrum's acid itself, can be susceptible to hydrolysis, especially under acidic or basic conditions during workup if not handled properly. | 3. Efficient Workup: Perform the workup at cool temperatures and avoid prolonged exposure to strong acids or bases. Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate before solvent removal. |
Frequently Asked Questions (FAQs)
Q1: What is the role of pyridine in this reaction?
A1: Pyridine serves as a base to deprotonate Meldrum's acid, forming the nucleophilic enolate that attacks the acetyl chloride. It also acts as a scavenger for the HCl generated during the reaction.
Q2: Can other bases be used instead of pyridine?
A2: While pyridine is the most commonly used base for this transformation, other non-nucleophilic bases such as triethylamine or N,N-diisopropylethylamine (DIPEA) could potentially be used. However, pyridine is well-documented for this specific reaction and is known to be effective.
Q3: My final product is a pale-yellow solid. Is this normal?
A3: Yes, the product, this compound, is often described as a pale-yellow solid.[1]
Q4: How should I store this compound?
A4: The compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container to prevent hydrolysis.
Q5: What are some alternative methods for synthesizing this compound?
A5: An alternative approach involves using a carboxylic acid with a condensing agent like 1,1'-carbonyldiimidazole (CDI) to form an acyl imidazole in situ, which then acylates Meldrum's acid.[1][4] This method can be milder and avoid the use of acyl chlorides.
Data Presentation
The following table summarizes yields reported in the literature for the synthesis of acylated Meldrum's acid derivatives under different conditions, illustrating the impact of the chosen methodology.
| Acylating Agent | Base/Activating Agent | Solvent | Yield | Reference |
| Phenylacetyl chloride | Pyridine | Dichloromethane | 97% | Organic Syntheses[1] |
| (Het)arylacetic acids | 1,1'-Carbonyldiimidazole (CDI) | Ethanol | 78-83% | ResearchGate[4] |
Experimental Protocols
Protocol 1: Acylation of Meldrum's Acid using Acetyl Chloride and Pyridine
This protocol is adapted from a general procedure for the acylation of Meldrum's acid.[1]
Materials:
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Meldrum's acid (1.0 eq)
-
Anhydrous pyridine (2.4 eq)
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Acetyl chloride (1.0 eq)
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Anhydrous dichloromethane (DCM)
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2N Hydrochloric acid (HCl)
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Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve recrystallized Meldrum's acid in anhydrous dichloromethane.
-
Cool the flask to 0°C in an ice bath.
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Slowly add anhydrous pyridine to the stirred solution over a period of 10 minutes.
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In a separate flask, prepare a solution of acetyl chloride in anhydrous dichloromethane.
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Add the acetyl chloride solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0°C.
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After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour, and then allow it to warm to room temperature and stir for an additional hour.
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Pour the reaction mixture into a separatory funnel containing 2N HCl and crushed ice.
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Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
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Combine the organic layers and wash twice with 2N HCl, followed by one wash with saturated sodium chloride solution.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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The product can be further purified by recrystallization if necessary.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
References
Technical Support Center: Purification of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as Acetyl Meldrum's Acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Problem 1: The crude product is an oil or a sticky solid and does not crystallize.
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Question: My crude this compound is an orange-brown oil and I am unable to induce crystallization. What could be the cause and how can I resolve this?
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Answer: This is a common issue that can arise from the presence of several impurities.
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Residual Solvents: The most common culprits are residual solvents from the reaction and work-up, such as dichloromethane (DCM), pyridine, or methanol.
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Excess Acetylating Agent: Unreacted acetyl chloride or acetic anhydride can lead to the formation of byproducts.
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Hydrolysis: this compound is susceptible to hydrolysis, which can lead to the formation of acetic acid and Meldrum's acid.
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Low Purity: A high concentration of various impurities can lower the melting point of the mixture, resulting in an oil.
Troubleshooting Steps:
-
Remove Residual Solvents: Place the crude product under high vacuum for several hours. Gentle heating (e.g., 30-40°C) can aid in the removal of volatile solvents, but be cautious as the product can be thermally unstable.
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Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble, such as cold hexanes or a mixture of diethyl ether and hexanes. This can help to wash away some impurities and encourage the formation of a solid.
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Purification via Column Chromatography: If trituration fails, the next step is to purify the crude material using silica gel column chromatography.
-
Problem 2: Recrystallization yields are low or the product "oils out".
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Question: I am attempting to recrystallize my crude this compound, but the recovery is very low, or the compound separates as an oil instead of crystals. What should I do?
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Answer: "Oiling out" during recrystallization typically occurs when the solute is too soluble in the chosen solvent at the temperature of crystallization, or when the solution is supersaturated with impurities. Low yields can result from using too much solvent or choosing a solvent in which the product has significant solubility even at low temperatures.
Troubleshooting Steps:
-
Solvent Selection: For a starting point, a mixed solvent system of diethyl ether/hexanes or dichloromethane/hexanes is often effective for compounds of this type.[1] Start by dissolving the crude product in a minimal amount of the more polar solvent (diethyl ether or dichloromethane) at room temperature. Then, slowly add the non-polar solvent (hexanes) until the solution becomes slightly cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath.
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Preventing Oiling Out: If the product oils out, try re-heating the solution to dissolve the oil and then allow it to cool more slowly. Seeding the solution with a small crystal of pure product (if available) can also promote proper crystal growth. Using a more dilute solution by adding a small amount more of the polar solvent before cooling can also help.
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Optimizing Yield: To maximize recovery, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. After crystallization, cool the flask in an ice bath for at least 30 minutes before filtering to minimize the solubility of the product in the mother liquor. Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Problem 3: Column chromatography is slow or provides poor separation.
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Question: I am trying to purify this compound by column chromatography, but the column is running very slowly, and the separation of my product from impurities is not effective. What can I do to improve this?
-
Answer: Slow column flow is often due to improper packing of the silica gel or the use of a solvent system with too high a viscosity. Poor separation can result from using an inappropriate mobile phase or overloading the column.
Troubleshooting Steps:
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Proper Column Packing: Ensure the silica gel is packed as a uniform slurry to avoid channels and cracks. A "dry packing" method followed by careful solvent elution can also be effective.
-
Solvent System Optimization: A common solvent system for compounds of this polarity is a mixture of ethyl acetate and hexanes. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution). Monitor the separation using Thin Layer Chromatography (TLC) beforehand to determine the optimal solvent ratio. A more polar system, such as 5% methanol in dichloromethane, has been used for similar compounds, but may be more challenging.
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Loading the Sample: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound can be carefully added to the top of the column. This "dry loading" technique often results in better separation than loading the sample as a concentrated solution.
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Column Dimensions: Use a column with an appropriate diameter-to-height ratio. A longer, narrower column generally provides better separation for difficult-to-separate mixtures. Do not overload the column; a general rule of thumb is to use a 1:20 to 1:100 ratio of crude product to silica gel by weight, depending on the difficulty of the separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
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A1: Common impurities can originate from the starting materials, side reactions, or the work-up procedure. These may include:
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Unreacted Meldrum's acid: The starting material for the acylation reaction.
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Acetic acid: Formed from the hydrolysis of acetyl chloride or the product itself.
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Pyridine and Pyridinium salts: If pyridine is used as a base in the acylation reaction, residual amounts and its salts (e.g., pyridinium hydrochloride) can be present.
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Malonic acid, acetone, and acetone condensation products: These can be present as impurities in the starting Meldrum's acid, especially if it is old.[1]
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Diacylated Meldrum's acid: A potential byproduct if the reaction conditions are not carefully controlled.
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Ketene-derived byproducts: Acylated Meldrum's acids can be thermally unstable and may decompose to form reactive ketene intermediates, which can then react with other species in the mixture.[2]
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Q2: What is the expected appearance and melting point of pure this compound?
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A2: Pure this compound is typically a colorless or pale-yellow crystalline solid. The reported melting point is in the range of 83-85°C.[3] A significantly lower or broader melting point range is indicative of impurities.
Q3: How can I monitor the purity of my product during the purification process?
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A3: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the purity. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v), on a silica gel plate. The product and impurities should have different retention factors (Rf values). The disappearance of impurity spots and the presence of a single spot for the product indicate successful purification. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool to assess purity by looking for the absence of impurity peaks.
Q4: Is this compound stable, and are there any special storage conditions?
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A4: Acylated Meldrum's acids can be thermally unstable and are susceptible to hydrolysis.[2][4] It is recommended to store the purified product in a cool, dry place, preferably in a desiccator under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition. For long-term storage, refrigeration is advised.
Data Presentation
Table 1: Recrystallization Solvent Systems and Expected Outcomes
| Solvent System | Typical Ratio (v/v) | Expected Purity | Typical Recovery Yield | Notes |
| Diethyl Ether / Hexanes | 1:2 to 1:5 | >98% | 60-80% | A commonly used and effective system. Dissolve in minimal diethyl ether and add hexanes until cloudy. |
| Dichloromethane / Hexanes | 1:3 to 1:6 | >98% | 65-85% | Good for less soluble impurities. Ensure complete removal of dichloromethane as it is a high-boiling solvent.[1] |
Table 2: Column Chromatography Parameters
| Stationary Phase | Mobile Phase (Eluent) | Gradient | Typical Rf of Product | Notes |
| Silica Gel (230-400 mesh) | Ethyl Acetate / Hexanes | Start with 10% EtOAc, gradually increase to 30-40% EtOAc | 0.3 - 0.4 in 30% EtOAc/Hexanes | A standard and reliable system. Adjust the gradient based on TLC analysis. |
| Silica Gel (230-400 mesh) | Methanol / Dichloromethane | Isocratic or shallow gradient (e.g., 1-5% MeOH) | Highly dependent on the exact ratio | Can be effective for removing polar impurities, but may be more difficult to control. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of a suitable polar solvent (e.g., diethyl ether or dichloromethane) at room temperature to dissolve the solid completely.
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Precipitation: Slowly add a non-polar solvent (e.g., hexanes) dropwise while gently swirling the flask until the solution becomes persistently cloudy.
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Clarification: Gently warm the flask on a hot plate until the solution becomes clear again. Be careful not to overheat, as the product can decompose.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed. For optimal yield, subsequently place the flask in an ice bath for at least 30 minutes.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent mixture.
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Drying: Dry the purified crystals under high vacuum to remove any residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
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Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and pour it into a glass column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Elution: Begin eluting the column with the initial mobile phase. Collect fractions and monitor the elution of the product by TLC.
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Gradient (if necessary): If the product is eluting too slowly, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
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Fraction Collection: Collect the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
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Drying: Dry the resulting solid under high vacuum to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the purification of crude this compound.
References
Technical Support Center: Acylation of Meldrum's Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the acylation of Meldrum's acid.
Frequently Asked Questions (FAQs)
Q1: I am observing byproducts that suggest my acylated Meldrum's acid is decomposing. What is happening and how can I prevent it?
A1: Acylated Meldrum's acid derivatives are thermally sensitive and can decompose, especially upon heating, to generate highly reactive ketene intermediates, along with acetone and carbon dioxide.[1][2] This decomposition pathway is often leveraged for subsequent reactions but can be an undesired side reaction if the acylated product is the target.
Troubleshooting:
-
Temperature Control: Maintain a low reaction temperature during the acylation. A common procedure involves cooling the reaction mixture in an ice bath.[3]
-
Avoid Prolonged Heating: If isolating the acylated Meldrum's acid, avoid high temperatures during workup and purification. Some acyl Meldrum's acids are prone to decomposition during flash column chromatography.[4]
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Post-Acylation Steps: If the subsequent step involves, for example, alcoholysis to a β-keto ester, this is typically carried out by refluxing the crude acylated Meldrum's acid in an alcohol like methanol.[3] Be aware that this is a planned decomposition/reaction, not an unintended side reaction.
Q2: My reaction with a diacyl chloride is not yielding the expected cyclic bis-acylated product. What is the likely side product?
A2: The success of cyclic bis-acylation of Meldrum's acid is dependent on the chain length of the diacyl chloride. While succinyl chloride can successfully yield the neutral diketo derivative, higher homologues like glutaryl and adipyl dichlorides tend to form dimeric enolic products where two molecules of Meldrum's acid react with one molecule of the diacyl chloride.[5]
Q3: Is there a risk of O-acylation competing with the desired C-acylation?
A3: While C-acylation is the predominant and generally observed reaction, the possibility of O-acylation exists, analogous to the observed C,O-dialkylation with certain electrophiles.[6] However, for mono-acylation with acyl chlorides in the presence of a base like pyridine, the reaction is reported to be highly selective for C-acylation.[7] The enol form of the 5-acyl Meldrum's acid is the stable tautomer.[7]
Q4: I am struggling with the purification of my acylated Meldrum's acid. Are there any tips?
A4: Acylated Meldrum's acids can be unstable, which can complicate purification.[4] Often, the crude product is used directly in the next step without extensive purification.[3] If purification is necessary, recrystallization is a common method. For example, 2,2-dimethyl-5-phenylacetyl-1,3-dioxane-4,6-dione can be recrystallized from ether-hexane.[3]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Low or no yield of acylated product | Inactive acylating agent. | Use freshly distilled or high-purity acyl chloride. |
| Insufficient base. | Use at least two equivalents of a suitable base like pyridine.[7] | |
| Impure Meldrum's acid. | Recrystallize Meldrum's acid before use. | |
| Formation of β-keto ester | Presence of water or alcohol in the reaction mixture. | Ensure anhydrous reaction conditions. |
| Unintended alcoholysis during workup. | Avoid using alcohol as a solvent during extraction or purification if the acylated Meldrum's acid is the desired final product. | |
| Formation of a dimeric product | Use of glutaryl or adipyl dichloride. | For cyclic bis-acylation, use succinyl dichloride.[5] For longer chain diacyl chlorides, expect dimer formation. |
| Evidence of ketene formation (e.g., unexpected subsequent products) | High reaction or workup temperature. | Maintain low temperatures throughout the reaction and isolation process. |
Experimental Protocols
Key Experiment: Mono-acylation of Meldrum's Acid
This protocol describes a general method for the mono-acylation of Meldrum's acid using an acyl chloride.[3]
-
Preparation: In a round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, dissolve recrystallized Meldrum's acid (1 equivalent) in anhydrous dichloromethane.
-
Cooling and Base Addition: Cool the flask in an ice bath. Under an inert atmosphere (e.g., argon), add anhydrous pyridine (2 equivalents) to the stirred solution over a 10-minute period.
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Acylation: Add a solution of the freshly distilled acyl chloride (0.95-1 equivalent) in anhydrous dichloromethane dropwise over a 2-hour period, maintaining the temperature at 0°C.
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Reaction Completion: After the addition is complete, stir the reaction mixture for 1 hour at 0°C, followed by an additional hour at room temperature.
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Workup: Dilute the reaction mixture with dichloromethane and pour it into cold 2 N hydrochloric acid. Separate the organic phase, and extract the aqueous layer with dichloromethane.
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Washing: Combine the organic layers and wash them sequentially with 2 N hydrochloric acid and saturated sodium chloride solution.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, and remove the solvent using a rotary evaporator to yield the crude acyl Meldrum's acid, which exists in its enol form.[3]
Visualizations
Caption: Troubleshooting workflow for acylation of Meldrum's acid.
Caption: Reaction pathways in the acylation of Meldrum's acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Meldrum's acid [chem-is-you.blogspot.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 5. tandfonline.com [tandfonline.com]
- 6. xray.uky.edu [xray.uky.edu]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Acylation of Meldrum's Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the di-acylation of Meldrum's acid during their experiments.
Troubleshooting Guide: Preventing Di-acylation
Undesired di-acylation is a common challenge when working with the highly reactive Meldrum's acid. This guide provides solutions to mitigate the formation of di-acylated byproducts.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of di-acylated product | Incorrect stoichiometry: Using an excess of the acylating agent can drive the reaction towards di-acylation, especially with highly reactive acylating agents. | 1. Adjust Stoichiometry: Use a slight excess of Meldrum's acid relative to the acylating agent. A ratio of 1.05-1.1 equivalents of Meldrum's acid to 1.0 equivalent of the acylating agent is a good starting point. 2. Slow Addition: Add the acylating agent slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Highly reactive acylating agent: Acyl chlorides and anhydrides are highly electrophilic and can react further with the mono-acylated product. | 1. Use a Milder Acylating Agent: Consider using a carboxylic acid activated with a coupling agent like 1,1'-carbonyldiimidazole (CDI) instead of the corresponding acyl chloride. This in-situ formation of a less reactive acylating species can improve selectivity for mono-acylation.[1] 2. Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or below) to reduce the rate of the second acylation. | |
| Inappropriate base: The choice and amount of base can influence the concentration and reactivity of the Meldrum's acid enolate, potentially leading to di-acylation. | 1. Optimize Base Selection: Pyridine is a commonly used base that has been shown to be effective for selective mono-acylation.[2] While more nucleophilic bases like 4-dimethylaminopyridine (DMAP) can increase the reaction rate, they may also promote di-acylation in some cases.[1] 2. Control Base Stoichiometry: Use the appropriate amount of base. For acylations with acyl chlorides, approximately 2.0-2.5 equivalents of pyridine are typically used to neutralize the generated HCl and facilitate the reaction.[2] | |
| Low yield of mono-acylated product with unreacted starting material | Insufficient activation of Meldrum's acid: The base may not be strong enough or used in sufficient quantity to fully deprotonate Meldrum's acid. | 1. Increase Base Equivalents: Ensure at least one equivalent of base is used to deprotonate Meldrum's acid, with an additional equivalent to neutralize any acid generated during the reaction. 2. Switch to a Stronger, Non-nucleophilic Base: If pyridine is ineffective, consider a stronger, non-nucleophilic base. However, be mindful that this could also increase the risk of di-acylation. |
| Low reaction temperature: While low temperatures can suppress di-acylation, they can also slow down the desired mono-acylation, leading to incomplete conversion. | 1. Gradual Temperature Increase: Start the reaction at a low temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature to drive the reaction to completion.[2] 2. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time and temperature. | |
| Formation of dimeric products with di-acylating agents | Nature of the di-acylating agent: Di-acid chlorides like succinyl chloride can lead to cyclic di-acylated products, while longer-chain di-acid chlorides such as glutaryl and adipyl dichlorides tend to form linear dimeric products where two molecules of Meldrum's acid react with one molecule of the di-acid chloride.[3] | 1. Control Stoichiometry: Carefully control the stoichiometry to favor the desired product. For cyclic products, a 1:1 ratio is theoretically needed, but slow addition and dilute conditions may be necessary. For dimeric products, using a large excess of the di-acid chloride might favor the mono-adduct, though this is often not practical. 2. Consider Alternative Strategies: If selective mono-acylation of a di-acid is required, it may be necessary to use a mono-protected di-acid derivative. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for the di-acylation of Meldrum's acid?
A1: The high acidity of the C-5 proton of Meldrum's acid (pKa ≈ 4.97) makes it easily deprotonated to form a nucleophilic enolate.[4] After the first acylation, the resulting mono-acyl Meldrum's acid still possesses an acidic proton on the C-5 carbon, although it is less acidic than the starting material. Under certain reaction conditions, this proton can also be removed by a base, generating a new enolate that can react with a second molecule of the acylating agent, leading to the di-acylated product.
Q2: How can I favor mono-acylation over di-acylation?
A2: To favor mono-acylation, you should aim to make the first acylation event much faster than the second. This can be achieved by:
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Controlling Stoichiometry: Use a slight excess of Meldrum's acid.
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Slow Addition: Add the acylating agent slowly.
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Lowering the Temperature: This will generally slow down both reactions, but may have a more pronounced effect on the second, typically slower, acylation.
-
Choosing a Milder Acylating Agent: Carboxylic acids activated with CDI are generally less reactive than acyl chlorides, allowing for better control.[1]
Q3: Which base is best for selective mono-acylation?
A3: Pyridine is a widely used and effective base for promoting selective mono-acylation of Meldrum's acid with acyl chlorides.[2] While stronger bases like DMAP can accelerate the reaction, they may also increase the propensity for di-acylation. The choice of base can be critical and may need to be optimized for your specific substrate and acylating agent.
Q4: Does the solvent affect the selectivity of the acylation?
A4: Yes, the solvent can influence the reaction. Aprotic solvents like dichloromethane (DCM) are commonly used and have proven effective for selective mono-acylation.[2] The solvent can affect the solubility of the reactants and the stability of the intermediates, which in turn can influence the reaction pathway and selectivity.
Data Presentation
Table 1: Comparison of Yields for Mono-acylation of Meldrum's Acid with Arylacetic Acids under Various Conditions. [1]
| Aryl Group | Method A: ArCH₂COCl, Pyridine (% Yield) | Method B: ArCH₂COCl, DMAP (% Yield) | Method C: ArCH₂COOH, DCC (% Yield) | Method D: ArCH₂COOH, CDI (% Yield) |
| Phenyl | 41 | 66 | 17 | 78 |
| 1-Naphthyl | 28 | 72 | 40 | 83 |
| 2,5-Dimethylthiophen-3-yl | 3* | 60 | 41 | 81 |
*Major product was the corresponding arylacetate.
This table demonstrates that for the acylation with arylacetic acids, using 1,1'-carbonyldiimidazole (CDI) as a coupling agent (Method D) provides significantly higher yields of the desired mono-acylated product compared to using acyl chlorides with pyridine or DMAP, or dicyclohexylcarbodiimide (DCC) as a coupling agent.[1]
Experimental Protocols
Protocol 1: Selective Mono-acylation of Meldrum's Acid with an Acyl Chloride [2]
This protocol is adapted from a procedure in Organic Syntheses and describes the mono-acylation of Meldrum's acid with phenylacetyl chloride.
Materials:
-
Meldrum's acid (1.05 eq)
-
Phenylacetyl chloride (1.0 eq)
-
Anhydrous pyridine (2.5 eq)
-
Anhydrous dichloromethane (DCM)
-
2 N Hydrochloric acid
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Meldrum's acid in anhydrous DCM in a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution in an ice bath (0 °C).
-
Add anhydrous pyridine dropwise to the stirred solution.
-
Prepare a solution of phenylacetyl chloride in anhydrous DCM and add it dropwise to the reaction mixture over a period of 1-2 hours while maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional hour.
-
Pour the reaction mixture into a separatory funnel containing 2 N HCl and crushed ice.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 2 N HCl and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-acylated product. The product can be further purified by recrystallization.
Visualizations
Acylation Pathway of Meldrum's Acid
Caption: Reaction pathway for the acylation of Meldrum's acid.
Troubleshooting Workflow for Di-acylation
Caption: Troubleshooting workflow for preventing di-acylation.
Key Factors Influencing Acylation Selectivity
Caption: Key factors influencing mono-acylation selectivity.
References
Technical Support Center: Optimizing Reaction Conditions for Acetyl Meldrum's Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Acetyl Meldrum's Acid.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of Acetyl Meldrum's Acid?
A1: The synthesis of Acetyl Meldrum's Acid typically involves the acylation of Meldrum's acid using an acetylating agent, such as acetyl chloride, in the presence of a base like pyridine. The reaction is usually carried out in an appropriate solvent, for instance, dichloromethane.[1][2]
Q2: What are the critical safety precautions to consider when working with Meldrum's acid and its derivatives?
A2: Meldrum's acid and its derivatives, including Acetyl Meldrum's Acid, are thermally sensitive.[3] Upon heating, they can decompose to generate highly reactive ketene intermediates, acetone, and carbon dioxide.[3][4][5] This decomposition can be exothermic and may lead to a rapid increase in temperature and pressure, posing a significant safety risk. It is crucial to have a thorough understanding of the thermal profile of the specific Meldrum's acid derivative being used, which can be determined by techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3]
Q3: How should Acetyl Meldrum's Acid be stored?
A3: Due to its thermal sensitivity, Acetyl Meldrum's Acid should be stored in a cool environment, often requiring refrigeration, to maintain its reactivity and effectiveness.[6] It is advisable to use the compound relatively soon after synthesis or purchase, as some derivatives of Meldrum's acid can decompose even at room temperature over several months.[4]
Troubleshooting Guide
Issue 1: Low or No Yield of Acetyl Meldrum's Acid
Symptoms:
-
Thin Layer Chromatography (TLC) analysis shows a significant amount of unreacted Meldrum's acid.
-
The isolated product yield is significantly lower than expected.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Quality of Meldrum's Acid | Recrystallize Meldrum's acid from a suitable solvent like acetone or an acetone-hexane mixture before use.[2] | Impurities in the starting material can interfere with the reaction, leading to lower yields. Checkers in one study found recrystallization from benzene necessary for reproducible yields.[1] |
| Inactive Acetylating Agent | Use freshly distilled acetyl chloride for the reaction.[2] | Acetyl chloride can react with atmospheric moisture over time, reducing its effectiveness as an acylating agent. |
| Insufficient Base | Ensure the use of an adequate amount of a suitable base, such as pyridine.[1][2] | The base is required to deprotonate Meldrum's acid, forming the reactive enolate for the acylation reaction. |
| Inappropriate Reaction Temperature | Maintain a low reaction temperature, typically between -25°C and 0°C, during the addition of acetyl chloride.[1] | Low temperatures help to control the exothermic nature of the reaction and minimize the formation of by-products. |
| Premature Quenching | Allow the reaction to proceed for the recommended time before quenching with an alcohol like methanol.[1] | Incomplete reaction times will result in a lower conversion of the starting material. |
Issue 2: Formation of Impurities and By-products
Symptoms:
-
TLC analysis shows multiple spots in addition to the desired product.
-
NMR or other spectroscopic analyses indicate the presence of unexpected compounds.
| Potential Cause | Troubleshooting Step | Rationale |
| Thermal Decomposition | Maintain strict temperature control throughout the reaction and work-up. Avoid excessive heating.[3] | Thermal decomposition of either the starting material or the product can lead to the formation of reactive ketenes, which can then undergo further reactions to form by-products.[4][5] |
| Side Reactions of the Acetylating Agent | Add the acetyl chloride solution slowly to the reaction mixture.[1] | Rapid addition can lead to localized high concentrations and increased side reactions. |
| Ring-Opening of Meldrum's Acid | Avoid harsh acidic or basic conditions during the work-up.[3] | The Meldrum's acid ring can be susceptible to opening under extreme pH conditions. |
| C-O vs. C-C Acylation | While C-C acylation is the desired pathway, competing C-O acylation can sometimes occur. Careful control of reaction conditions, particularly temperature and the choice of base, can help favor the desired product. | The enolate of Meldrum's acid has two nucleophilic sites (carbon and oxygen). |
Issue 3: Difficulty in Product Purification
Symptoms:
-
The isolated product is an oil or a sticky solid instead of a crystalline solid.
-
Column chromatography is difficult or results in product decomposition.[1]
| Potential Cause | Troubleshooting Step | Rationale |
| Residual Pyridine | After the initial work-up, break up the solid product into a fine powder and place it under a high vacuum overnight.[1] | Pyridine can be difficult to remove completely and can interfere with crystallization. |
| Product Instability on Silica Gel | If column chromatography is necessary, consider using a less acidic stationary phase or minimizing the time the product is on the column. | Acetyl Meldrum's Acid can be sensitive to the acidic nature of standard silica gel. |
| Co-precipitation of Impurities | For solid products, recrystallization is a preferred method of purification over column chromatography.[3] Acid-base extractions can also be employed to remove acidic or basic impurities.[3] | Recrystallization can be a more effective and scalable method for removing impurities from solid products. |
Experimental Protocols
Synthesis of Acetyl Meldrum's Acid
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
Meldrum's acid
-
Dichloromethane (dried)
-
Pyridine (distilled from calcium hydride)
-
Acetyl chloride
-
Methanol
-
Saturated aqueous ammonium chloride
-
Sodium sulfate
Procedure:
-
In a flame-dried, three-necked, round-bottomed flask equipped with a stir bar, nitrogen inlet, and an addition funnel, dissolve Meldrum's acid in dichloromethane.
-
Add pyridine to the solution and cool the mixture to -25°C using a suitable cooling bath (e.g., a calcium chloride-dry ice slurry).[1]
-
Prepare a solution of acetyl chloride in dichloromethane and add it slowly to the reaction mixture via the addition funnel over 1 hour, maintaining the temperature at -25°C.[1]
-
After the addition is complete, allow the reaction to slowly warm to 0°C over 3 hours.[1]
-
Quench the reaction by adding methanol and continue stirring for 15 minutes.[1]
-
Transfer the reaction mixture to a separatory funnel, dilute with dichloromethane, and wash sequentially with saturated aqueous ammonium chloride and water.[1]
-
Combine the aqueous layers and back-extract with dichloromethane.
-
Combine all organic layers and dry over anhydrous sodium sulfate.[1]
-
Filter the solution and remove the solvent under reduced pressure to yield the crude Acetyl Meldrum's Acid.
-
For further purification, the solid can be broken into a fine powder and dried under vacuum to remove residual pyridine.[1]
| Reactant | Molar Equivalent | Typical Amount |
| Meldrum's Acid | 1.0 | 22.0 g |
| Pyridine | ~2.0 | 24.8 mL |
| Acetyl Chloride | ~1.2 | 13.1 mL |
| Dichloromethane | - | 171.3 mL (total) |
| Methanol (for quenching) | - | 30 mL |
Visualizations
References
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione stability issues in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione (also known as Acetyl Meldrum's Acid) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, a derivative of Meldrum's acid, is a highly reactive organic compound.[1] It serves as a key intermediate in various organic syntheses. Its primary applications include the synthesis of β-keto esters, heterocyclic compounds, and as a reactant in Knoevenagel condensations.[2][3]
Q2: What are the general stability characteristics of this compound?
A2: While the solid crystalline form is relatively stable under recommended storage conditions, with a shelf life of up to 24 months, it is known to be thermally unstable.[4][5] In solution, it is susceptible to degradation, particularly in the presence of nucleophiles.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure its stability and maximize its shelf life, the compound should be stored in a cool, dry, and well-ventilated place.[5] The container should be kept tightly closed to protect it from moisture.
Q4: In which solvents is this compound soluble?
A4: It is soluble in organic solvents such as acetone and methanol, and slightly soluble in water.[5]
Troubleshooting Guides
Issue 1: Unexpected Degradation of the Compound in Solution
Q: I am observing a rapid loss of my starting material, this compound, in solution even before initiating the reaction. What could be the cause?
A: This is a common issue due to the compound's inherent instability in solution, particularly in the presence of nucleophiles.
-
Hydrolysis: The presence of water in your solvent can lead to the hydrolysis of the dioxane-4,6-dione ring. It is crucial to use anhydrous solvents and maintain a dry atmosphere (e.g., under nitrogen or argon) during your experiments.
-
Alcoholysis: If your solvent is an alcohol (e.g., methanol, ethanol), the compound can undergo alcoholysis to form a β-keto ester. This is a known reaction and is often used synthetically. If this is not your desired reaction, you should choose a non-nucleophilic, aprotic solvent.
-
Thermal Decomposition: Acyl Meldrum's acids are thermally sensitive. Heating the solution can lead to decomposition, yielding a ketene intermediate, acetone, and carbon dioxide. Avoid high temperatures unless the reaction specifically requires it.
Recommendations:
-
Prepare solutions of this compound immediately before use.
-
Use dry, aprotic solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile) for reactions where the integrity of the starting material is critical.
-
Conduct reactions at or below room temperature whenever possible.
Issue 2: Low Yield in Knoevenagel Condensation Reactions
Q: I am using this compound in a Knoevenagel condensation, but the yield of the desired product is consistently low. What are the possible reasons?
A: Low yields in Knoevenagel condensations involving this reagent can be attributed to several factors:
-
Competing Decomposition: As mentioned, the starting material can degrade in solution. If the reaction is slow, a significant portion of the reagent may decompose before it can react.
-
Inappropriate Catalyst: The choice of catalyst is crucial in Knoevenagel condensations. While the high acidity of Meldrum's acid derivatives can sometimes facilitate catalyst-free reactions, a weak base is often employed. Strong bases can promote side reactions.
-
Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and the stability of the starting material.
Recommendations:
-
Catalyst Optimization: If using a catalyst, screen weak bases like pyridine or piperidine. In some cases, Lewis acids can also be effective.
-
Solvent Choice: The reaction can be performed in various solvents, including water or even under solvent-free conditions in some cases.[2] The choice of solvent will depend on the specific substrates.
-
Temperature Control: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate to minimize thermal decomposition of the starting material.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.
Data Summary
| Condition | Solvent Type | Temperature | Stability | Primary Degradation Pathway |
| Anhydrous, Aprotic | Dichloromethane, THF, Acetonitrile | Low to Ambient | Relatively Stable | Minimal |
| Protic (Alcohol) | Methanol, Ethanol | Ambient to Elevated | Unstable | Alcoholysis |
| Aqueous (presence of water) | Any | Ambient to Elevated | Unstable | Hydrolysis |
| Any Solvent | Any | Elevated | Unstable | Thermal Decomposition |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established synthetic procedures for acylation of Meldrum's acid.
Materials:
-
2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Acetyl Chloride
-
Hydrochloric Acid (2 N)
-
Saturated Sodium Chloride Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve Meldrum's acid (1 equivalent) in anhydrous DCM in a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (2.4 equivalents) to the stirred solution.
-
In a separate flask, prepare a solution of acetyl chloride (1 equivalent) in anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, followed by stirring at room temperature for one hour.
-
Pour the reaction mixture into a separatory funnel containing 2 N HCl and crushed ice.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with 2 N HCl, followed by a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization.
Methanolysis to form a β-Keto Ester
This protocol describes the conversion of this compound to a methyl β-keto ester.
Materials:
-
This compound
-
Anhydrous Methanol
Procedure:
-
Dissolve the crude this compound in anhydrous methanol in a round-bottomed flask.
-
Reflux the solution for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
The resulting crude β-keto ester can be purified by distillation or column chromatography.
Visualizations
Caption: Degradation pathways of this compound.
Caption: General workflow for a Knoevenagel condensation reaction.
References
- 1. Process for the preparation of meldrum's acid - Patent 0206673 [data.epo.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. ir.uitm.edu.my [ir.uitm.edu.my]
- 4. This compound | C8H10O5 | CID 2763470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6- dione Supplier in Mumbai, 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6- dione Trader, Maharashtra [chemicalmanufacturers.in]
Troubleshooting low yield in Knoevenagel condensation with Acetyl Meldrum's Acid
Welcome to the technical support center for the Knoevenagel condensation, with a specific focus on reactions involving Acetyl Meldrum's Acid. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Acetyl Meldrum's Acid and why is it used in Knoevenagel condensations?
Acetyl Meldrum's Acid, or 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, is a derivative of Meldrum's acid. Meldrum's acid is known for the high acidity of its methylene hydrogens at the C-5 position, making it a highly reactive nucleophile in Knoevenagel condensations.[1][2] The acetyl group at the C-5 position, however, means it does not have the acidic protons to act as the active methylene component itself. Instead, Acetyl Meldrum's Acid is typically synthesized and can be a precursor to other molecules. The Knoevenagel condensation product of an aldehyde and Meldrum's acid can then be acetylated.
Q2: What are the most common causes of low yield in Knoevenagel condensations with Meldrum's Acid derivatives?
Low yields in Knoevenagel condensations involving Meldrum's acid derivatives can often be attributed to several factors:
-
Inadequate Mixing: Inefficient stirring, especially on a larger scale, can lead to localized concentrations of reactants and "hot spots," which may promote side reactions.[3]
-
Suboptimal Catalyst: The chosen catalyst may not be efficient or stable under the specific reaction conditions.[3]
-
Side Reactions: The most common side reaction is the retro-Knoevenagel reaction, where the product reverts to the starting materials.[3][4] Ring-opening of the Meldrum's acid derivative can also occur.[3]
-
Decomposition of Reactants or Products: Meldrum's acid and its derivatives can be thermally labile.
Q3: Can the Knoevenagel condensation with Meldrum's acid be performed without a catalyst?
Yes, due to the high acidity of Meldrum's acid, the Knoevenagel condensation with aldehydes can often proceed without a catalyst, particularly in solvents like water or ethanol at elevated temperatures.[3][5][6] Some protocols have reported high yields in water at 75°C without any added catalyst.[5]
Troubleshooting Guides
Issue 1: Low or No Product Formation
Symptoms:
-
Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows primarily unreacted starting materials.
-
The isolated yield is significantly lower than expected.
| Possible Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | - If using a catalyst, screen other catalysts known to be effective, such as proline, piperidinium acetate, or boric acid.[3][7][8][9] - Consider catalyst-free conditions, especially in green solvents like water or ethanol at elevated temperatures.[3][5] |
| Inappropriate Reaction Temperature | - For catalyst-free reactions in water, a temperature of around 75°C is often effective.[5] - If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. |
| Poor Quality of Reagents | - Ensure the aldehyde is free of acidic impurities (e.g., carboxylic acids from oxidation), which can inhibit the reaction. - Use freshly prepared or purified Meldrum's acid. |
| Incorrect Stoichiometry | - A slight excess of Meldrum's acid (e.g., 1.05 equivalents) can sometimes improve yields.[3] |
Issue 2: Presence of Multiple Products or Impurities
Symptoms:
-
TLC or LC-MS analysis shows multiple spots/peaks in addition to the desired product.
-
Difficulty in purifying the final product.
| Possible Cause | Troubleshooting Steps |
| Retro-Knoevenagel Reaction | - This side reaction regenerates the starting aldehyde.[4] - To mitigate this, try to remove water as it forms, for instance by using a Dean-Stark apparatus if the solvent is appropriate. - Choose a solvent in which the product is insoluble, causing it to precipitate out of the reaction mixture as it forms.[3] |
| Self-Condensation of Aldehyde | - This is more likely if a strong base is used as a catalyst.[10] - Use a weaker base (e.g., piperidine, pyridine) or an organocatalyst like proline.[3][10] |
| Decomposition of Meldrum's Acid | - Meldrum's acid can decompose, especially at higher temperatures.[4] - Avoid unnecessarily high reaction temperatures and prolonged reaction times. |
| Ring-Opening of the Product | - Nucleophilic attack on the carbonyl groups of the Meldrum's acid moiety can lead to ring-opened byproducts.[11] - Use milder reaction conditions and ensure the reaction is not heated for an extended period after completion. |
Experimental Protocols
Protocol 1: General Catalyst-Free Knoevenagel Condensation in Water
This protocol is a general guideline for the condensation of an aromatic aldehyde with Meldrum's acid and can be adapted.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Meldrum's acid (1.05 eq)
-
Water (10-20 volumes)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the aromatic aldehyde, Meldrum's acid, and water.
-
Heat the mixture to 75°C with vigorous stirring.[5]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the aqueous solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol 2: Acylation of Meldrum's Acid
This protocol describes the synthesis of an acyl Meldrum's acid, which could be a precursor to the target molecule.
Materials:
-
Meldrum's acid (1.0 eq)
-
Anhydrous Dichloromethane
-
Anhydrous Pyridine (2.4 eq)
-
Acetyl chloride (1.0 eq)
Procedure:
-
Dissolve Meldrum's acid in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine dropwise with stirring.
-
Add a solution of acetyl chloride in anhydrous dichloromethane dropwise over a period of 2 hours at 0°C.
-
After the addition is complete, continue stirring at 0°C for 1 hour, and then allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by pouring it into cold 2 N hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with 2 N HCl and saturated sodium chloride solution, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude acyl Meldrum's acid, which can be purified by recrystallization.[12]
Data Presentation
Table 1: Comparison of Various Catalysts and Conditions for Knoevenagel Condensation with Meldrum's Acid
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| L-proline | Ethanol | Room Temp | 5-15 min | 90-98 | [3] |
| Piperidinium acetate | Benzene | Reflux | 1-3 h | 80-95 | [3] |
| None | Water | 75 °C | 2-4 h | 70-90 | [3][5] |
| [bmim]BF4 / piperidine | Ionic Liquid | Room Temp | 0.5-2 h | 85-95 | [3] |
| Boric Acid | Water | Room Temp | 15-45 min | 85-95 | [7] |
| TMDP | Water/Ethanol | Reflux | 1-2 h | 90-98 | [11] |
Visualizations
Reaction Mechanism
References
- 1. ir.uitm.edu.my [ir.uitm.edu.my]
- 2. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION | Journal of Academia [journal.uitm.edu.my]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijcrt.org [ijcrt.org]
- 8. sciforum.net [sciforum.net]
- 9. mdpi.com [mdpi.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Characterization and Troubleshooting of Byproducts in Acetyl Meldrum's Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving Acetyl Meldrum's Acid (5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione). The following information is designed to help you identify, characterize, and mitigate the formation of unwanted byproducts, ensuring higher yields and purity of your target molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during reactions with Acetyl Meldrum's Acid, providing potential causes and actionable solutions.
Issue 1: Knoevenagel Condensation - Low Yield and Presence of Starting Aldehyde
Q1: I am performing a Knoevenagel condensation between an aromatic aldehyde and Acetyl Meldrum's Acid, but I'm observing a low yield of the desired arylidene product and my crude NMR shows the presence of the starting aldehyde. What is happening and how can I fix it?
A1: The likely cause is a retro-Knoevenagel reaction , where the product reverts to the starting materials. This equilibrium can be influenced by reaction conditions. Another possibility is the formation of a Michael adduct if an excess of Meldrum's acid is used.[1]
Troubleshooting Strategies:
-
Catalyst and Solvent Choice: The selection of catalyst and solvent is crucial. While bases like piperidine or pyridine are common, consider using milder, greener catalysts such as L-tyrosine in solvent-free conditions, which can favor the forward reaction.[2] Ionic liquids have also been shown to be effective and can be recycled.
-
Reaction Conditions: Running the reaction at milder temperatures (e.g., room temperature) can disfavor the retro-reaction. The use of microwave irradiation or sonication can sometimes improve yields and reduce reaction times, minimizing the window for side reactions.
-
Work-up Procedure: Prompt work-up and purification after the reaction has reached completion can help isolate the desired product before significant decomposition occurs.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and avoid prolonged heating that can promote the retro-reaction.
Issue 2: Acylation Reactions - Formation of Di-acylated Byproduct or Unreacted Meldrum's Acid
Q2: I am trying to synthesize Acetyl Meldrum's Acid (mono-acylation), but I am getting a mixture containing the di-acylated product and also some unreacted Meldrum's Acid. How can I improve the selectivity for mono-acylation?
A2: The high acidity of the C-5 proton of Meldrum's acid makes it susceptible to di-acylation, even with a single equivalent of the acylating agent.[3] Conversely, incomplete reaction can leave unreacted starting material.
Troubleshooting Strategies:
-
Stoichiometry and Addition Rate: Carefully control the stoichiometry, using a slight excess of Meldrum's acid (e.g., 1.05 equivalents) may be necessary. The slow, dropwise addition of the acylating agent (e.g., acetyl chloride) to a cooled solution of Meldrum's acid and a base like pyridine can help to control the reaction and minimize di-acylation.
-
Choice of Base: Pyridine is a commonly used base. Ensure it is dry, as water can react with the acyl chloride. The use of 4-dimethylaminopyridine (DMAP) can sometimes be more effective than pyridine.[3]
-
Temperature Control: Maintain a low temperature (e.g., 0 °C or below) during the addition of the acylating agent to moderate the reaction rate.
-
Monitoring: Follow the reaction progress by TLC to determine the point of maximum mono-acylation before significant di-acylation occurs.
Issue 3: Thermal Instability - Unexpected Products and Decomposition
Q3: I am running a reaction with an Acetyl Meldrum's Acid derivative at an elevated temperature and observing unexpected byproducts and a drop in the yield of my target compound. What could be the cause?
A3: Acetyl Meldrum's Acid and its derivatives are thermally sensitive. Upon heating, they can decompose to generate highly reactive acetylketene intermediates, along with acetone and carbon dioxide.[4][5] This reactive ketene can then undergo various cycloadditions or reactions with nucleophiles present in the mixture, leading to a complex product profile.[4][5]
Troubleshooting Strategies:
-
Temperature Management: Carefully control the reaction temperature. If possible, conduct the reaction at the lowest effective temperature.
-
Reaction Time: Minimize the reaction time at elevated temperatures. Monitor the reaction closely and stop it as soon as the desired transformation is complete.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or side reactions with atmospheric components at high temperatures.
-
Characterization of Byproducts: If unexpected products are formed, techniques like GC-MS can be used to identify volatile decomposition products such as acetone. NMR and LC-MS can help characterize less volatile byproducts arising from the reactions of the ketene intermediate.
Issue 4: Reactions with Nucleophiles - Ring-Opening and Hydrolysis
Q4: I am reacting an Acetyl Meldrum's Acid derivative with an amine nucleophile, but instead of the expected product, I am isolating a linear amide. What is happening?
A4: The Meldrum's acid ring is susceptible to nucleophilic attack at the carbonyl carbons. Strong nucleophiles, such as primary and secondary amines, can lead to ring-opening to form β-keto amides.[3] Similarly, reaction with alcohols can lead to the formation of β-keto esters.[6] Hydrolysis of the ester linkages can also occur, particularly in the presence of water under acidic or basic conditions.
Troubleshooting Strategies:
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to prevent hydrolysis of the Meldrum's acid ring.
-
Choice of Nucleophile and Reaction Conditions: The outcome of the reaction is highly dependent on the nucleophile and the reaction conditions (temperature, solvent, catalyst). For some synthetic targets, the ring-opening is the desired reaction pathway. If it is not, consider using a less nucleophilic reagent or protecting the nucleophile if possible.
-
Monitoring and Characterization: Use analytical techniques like HPLC and LC-MS to monitor the reaction and identify the different products being formed, including the desired product and any ring-opened byproducts.
Quantitative Data on Byproduct Formation
While precise quantitative data on byproduct formation is highly dependent on specific substrates and reaction conditions, the following tables provide an overview of typical observations and yields reported in the literature.
Table 1: Byproducts in Knoevenagel Condensation of Aldehydes with Meldrum's Acid
| Catalyst/Conditions | Main Product Yield | Retro-Knoevenagel Product | Michael Adduct | Other Byproducts | Reference |
| Piperidine/Pyridine | Generally Good | Often observed, especially with prolonged heating | Possible with excess Meldrum's Acid | - | [1] |
| L-tyrosine (solvent-free) | High | Minimized due to milder conditions | Less likely | - | [2] |
| Ionic Liquid | High | Can be minimized | Dependent on stoichiometry | - | N/A |
| (PhNH₃)₂CuCl₄ in Ethanol | 54-92% | Not explicitly quantified | Not reported | - | [7] |
| p-Toluene Sulfonic Acid | Lower than with (PhNH₃)₂CuCl₄ | Not explicitly quantified | Not reported | - | [7] |
Table 2: Byproducts in the Acylation of Meldrum's Acid
| Acylating Agent | Base | Main Product (Mono-acylated) Yield | Di-acylated Product | Unreacted Meldrum's Acid | Reference |
| Acetyl Chloride | Pyridine | High (can be >90%) | Possible, minimized by slow addition | Can be present if reaction is incomplete | [6] |
| Phenylacetyl Chloride | Pyridine | ~97% (crude) | Not reported as a major issue | Minimized with slight excess of acylating agent | [6] |
Experimental Protocols
Protocol 1: Monitoring Knoevenagel Condensation by TLC and Characterization of the Retro-Knoevenagel Byproduct
Objective: To monitor the progress of a Knoevenagel condensation and identify the presence of the starting aldehyde as a byproduct of the retro-Knoevenagel reaction.
Materials:
-
Aromatic aldehyde
-
Acetyl Meldrum's Acid
-
Catalyst (e.g., piperidine)
-
Solvent (e.g., ethanol)
-
TLC plates (silica gel)
-
Developing solvent (e.g., 30% ethyl acetate in hexanes)
-
UV lamp
-
NMR spectrometer
-
Deuterated solvent (e.g., CDCl₃)
Procedure:
-
Set up the Knoevenagel condensation reaction according to your established procedure.
-
At regular intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture using a capillary tube.
-
Spot the aliquot onto a TLC plate alongside spots of the starting aldehyde and Acetyl Meldrum's Acid as standards.
-
Develop the TLC plate in the chosen solvent system.
-
Visualize the spots under a UV lamp. The product is typically a new, less polar spot. The presence of a spot with the same Rf value as the starting aldehyde standard indicates the presence of this byproduct.
-
Once the reaction is deemed complete (or has reached equilibrium), work up the reaction mixture.
-
Acquire a ¹H NMR spectrum of the crude product.
-
Compare the spectrum to the known spectra of the starting aldehyde, Acetyl Meldrum's Acid, and the desired product. The characteristic signals of the aldehydic proton (typically around 9-10 ppm) will confirm the presence of the starting aldehyde as a byproduct. The relative integration of this peak compared to a characteristic peak of the product can give a semi-quantitative measure of the byproduct.
Protocol 2: HPLC-UV Method for Quantification of Acetyl Meldrum's Acid and its Derivatives
Objective: To develop an HPLC-UV method for the simultaneous quantification of Acetyl Meldrum's Acid, a Knoevenagel condensation product, and the unreacted starting aldehyde.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of acetonitrile and water (both with 0.1% formic acid) is often a good starting point. A typical gradient could be:
-
0-2 min: 10% Acetonitrile
-
2-15 min: Ramp to 90% Acetonitrile
-
15-18 min: Hold at 90% Acetonitrile
-
18-20 min: Return to 10% Acetonitrile
-
20-25 min: Re-equilibration at 10% Acetonitrile
-
-
The flow rate is typically 1 mL/min.
Detection:
-
Set the UV detector to a wavelength where all compounds have reasonable absorbance (e.g., 254 nm or scan for optimal wavelength).
Procedure:
-
Standard Preparation: Prepare stock solutions of pure Acetyl Meldrum's Acid, the aromatic aldehyde, and the purified Knoevenagel product in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Calibration Curve: Prepare a series of dilutions from the stock solutions to create a calibration curve for each compound.
-
Sample Preparation: Dilute a known amount of the crude reaction mixture in the mobile phase to a concentration within the range of the calibration curve.
-
Injection: Inject the standards and the sample onto the HPLC system.
-
Data Analysis: Identify the peaks corresponding to each compound based on their retention times (determined from the injection of pure standards). Quantify the amount of each compound in the reaction mixture by comparing the peak areas to the calibration curves. This will provide the yield of the main product and the percentage of byproducts.[8][9][10][11]
Visualizing Reaction Pathways and Logical Relationships
Diagram 1: General Reaction Scheme for Knoevenagel Condensation and the Retro-Knoevenagel Side Reaction
Caption: Knoevenagel condensation pathway and the competing retro-reaction.
Diagram 2: Troubleshooting Logic for Low Yield in Acylation of Meldrum's Acid
Caption: Troubleshooting flowchart for optimizing the synthesis of Acetyl Meldrum's Acid.
Diagram 3: Thermal Decomposition Pathway of Acetyl Meldrum's Acid
Caption: Thermal decomposition of Acetyl Meldrum's Acid to form a reactive ketene intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. mcours.net [mcours.net]
- 9. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved HPLC-UV method for the simultaneous quantification of triterpenic glycosides and aglycones in leaves of Centella asiatica (L.) Urb (APIACEAE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as Acetyl Meldrum's Acid.
Troubleshooting and FAQs
Q1: What are the most critical factors for achieving a high yield in the synthesis of this compound?
A1: Several factors can significantly impact the yield. Firstly, the purity of the starting material, Meldrum's acid, is crucial; recrystallization from benzene may be necessary for reproducible high yields.[1] Secondly, maintaining the reaction temperature at -25°C during the addition of acetyl chloride is important to control the reaction rate and minimize side reactions.[1] Lastly, ensuring anhydrous conditions by using dried solvents and freshly distilled reagents can prevent unwanted hydrolysis of the acetyl chloride and the product.[1][2]
Q2: My reaction mixture turned into a thick, unmanageable slurry. What could be the cause and how can I resolve it?
A2: The formation of a thick slurry is likely due to the precipitation of pyridinium hydrochloride, a byproduct of the reaction between acetyl chloride and pyridine. This is a normal observation. Ensure that your stirring apparatus is robust enough to handle the mixture. If stirring becomes ineffective, you can add a small amount of additional dry methylene chloride to improve fluidity, though be mindful of dilution effects on the reaction rate.
Q3: The final product is an orange or yellow solid. Is this normal, and how can I decolorize it?
A3: Yes, a residual orange or pale-yellow color in the crude product is common.[1][2] This is often due to residual pyridine or minor impurities. The product is typically used in its crude form for subsequent steps.[1][2] However, if a higher purity is required, you can purify the product by breaking up the solid into a fine powder and placing it under a high vacuum overnight to remove any remaining pyridine.[1] Recrystallization from an ether-hexane or dichloromethane-hexane mixture can also yield a purer, less colored product.[2]
Q4: After the work-up, I have a low yield of the desired product. What are the potential reasons for this?
A4: Low yields can stem from several issues:
-
Incomplete reaction: Ensure the acetyl chloride is added slowly over the recommended time and that the reaction is allowed to warm to 0°C and stir for the specified duration to drive the reaction to completion.[1]
-
Loss during work-up: The product has some solubility in the aqueous wash solutions. Ensure you perform the specified number of extractions of the aqueous layers with methylene chloride to recover as much product as possible.[1]
-
Hydrolysis: If moisture was present in the reaction, the acetyl chloride could have been partially hydrolyzed, reducing the amount available for the acylation reaction.
-
Impure Meldrum's acid: As mentioned, the quality of the starting Meldrum's acid is critical for good yields.[1]
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: The product is known to exist predominantly in its enol form, 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione.[1][2] You can confirm its identity and assess its purity using standard analytical techniques. Proton NMR (¹H NMR) spectroscopy is particularly useful for identifying the characteristic peaks of the enol form.[2] The purity can also be checked by melting point determination, which should be around 83-85°C.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material (Meldrum's Acid) | 22.0 g | [1] |
| Solvent (Methylene Chloride) | 153 mL (initial), 18.3 mL (for acetyl chloride), 100 mL (for dilution), 3 x 100 mL (for extraction) | [1] |
| Base (Pyridine) | 24.8 mL | [1] |
| Acylating Agent (Acetyl Chloride) | 13.1 mL | [1] |
| Reaction Temperature | -25°C to 0°C | [1] |
| Reaction Time | 1 hour for addition, 3 hours for warming | [1] |
| Quenching Agent (Methanol) | 30 mL | [1] |
| Washing Solutions | 3 x 140 mL saturated aqueous ammonium chloride, 140 mL water | [1] |
| Drying Agent | 200 g Sodium Sulfate | [1] |
| Reported Yield of Crude Product | 26.0 g | [1] |
Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[1]
A. 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
-
Equip a flame-dried, 500-mL, three-necked, round-bottomed flask with a magnetic stir bar, a nitrogen inlet adapter, and a pressure-equalizing addition funnel fitted with a rubber septum.
-
Charge the flask with 22.0 g of Meldrum's acid dissolved in 153 mL of methylene chloride, followed by the addition of 24.8 mL of pyridine.
-
Cool the mixture to -25°C using a suitable cooling bath (e.g., a dry ice-calcium chloride slurry).
-
Prepare a solution of 13.1 mL of acetyl chloride in 18.3 mL of methylene chloride and add it to the reaction mixture via the addition funnel slowly over 1 hour.
-
After the addition is complete, allow the reaction mixture to slowly warm to 0°C over 3 hours.
-
Quench the reaction by adding 30 mL of methanol and continue stirring for 15 minutes.
-
Transfer the reaction mixture to a 2000-mL separatory funnel and dilute with 100 mL of methylene chloride.
-
Wash the organic layer sequentially with saturated aqueous ammonium chloride (3 x 140 mL) and water (140 mL).
-
Combine the aqueous layers and extract with methylene chloride (3 x 100 mL).
-
Combine all organic layers and dry over 200 g of sodium sulfate for 3 hours.
-
Filter the solution into a 1000-mL round-bottomed flask and remove the methylene chloride under reduced pressure.
-
The resulting residual orange solid can be further purified by breaking it into a fine powder and placing it under a vacuum overnight to remove residual pyridine, yielding approximately 26.0 g of the acylated Meldrum's acid suitable for subsequent steps.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative 1H NMR Analysis of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione and Alternative Acetylating Agents
For Immediate Release
This guide provides a comparative analysis of the 1H NMR spectroscopic data for 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, alongside common acetylating agents, acetic anhydride and acetyl chloride. This document is intended for researchers, scientists, and professionals in drug development, offering a clear comparison of their spectral characteristics to aid in reaction monitoring and product identification.
Introduction
This compound, also known as acetylated Meldrum's acid, is a versatile reagent in organic synthesis. Its unique structural features, particularly the presence of a highly acidic proton at the C5 position, make it a potent C-acetylating agent. Understanding its 1H NMR spectrum is crucial for confirming its synthesis and for monitoring its subsequent reactions. In many applications, it serves as an alternative to traditional acetylating agents like acetic anhydride and acetyl chloride. This guide presents a side-by-side comparison of the 1H NMR data for these compounds, supported by a standard experimental protocol for data acquisition.
Comparative 1H NMR Data
The following table summarizes the 1H NMR chemical shifts, multiplicities, and assignments for this compound and two common alternative acetylating agents in deuterated chloroform (CDCl3).
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 1.71 | singlet | 6H | gem-dimethyl (2 x CH₃) |
| 2.64 | singlet | 3H | Acetyl (CH₃) | |
| Acetic Anhydride | 2.22 | singlet | 6H | Methyl (2 x CH₃) |
| Acetyl Chloride | 2.69 | singlet | 3H | Methyl (CH₃) |
Note: The spectral data for this compound may also show the presence of its enol tautomer, 5-(1-hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, depending on the solvent and concentration.[1][2]
Experimental Protocol: 1H NMR Spectroscopy
A standardized protocol was followed for the acquisition of 1H NMR spectra to ensure data comparability.
1. Sample Preparation:
-
Approximately 5-25 mg of the analyte (this compound, acetic anhydride, or acetyl chloride) was accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).
-
The solution was then filtered through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Data Acquisition:
-
Spectra were recorded on a standard NMR spectrometer operating at a proton frequency of 300 MHz or higher.
-
The sample was shimmed to optimize the magnetic field homogeneity.
-
A standard single-pulse experiment was used to acquire the 1H NMR spectrum.
-
The chemical shifts were referenced to the residual solvent peak of CDCl3 at δ 7.26 ppm.
Structural Visualization and Key NMR Signals
The following diagram illustrates the chemical structure of this compound and highlights the protons corresponding to the key signals observed in its 1H NMR spectrum.
Caption: Structure of this compound with 1H NMR assignments.
Discussion
The 1H NMR spectrum of this compound is characterized by two distinct singlets in the aliphatic region. The singlet at δ 1.71 ppm corresponds to the six equivalent protons of the two methyl groups at the C2 position of the dioxane ring. The singlet at δ 2.64 ppm is assigned to the three protons of the acetyl methyl group. The simplicity of the spectrum, with sharp singlets and clear integration, makes 1H NMR an excellent tool for confirming the successful synthesis of this compound and for assessing its purity.
In comparison, acetic anhydride displays a single sharp peak at δ 2.22 ppm, integrating to six protons, representing the two equivalent acetyl groups. Acetyl chloride shows a single peak at δ 2.69 ppm, corresponding to its three methyl protons. The distinct chemical shifts of these common acetylating agents allow for easy differentiation from this compound in a reaction mixture, facilitating in-situ reaction monitoring by 1H NMR. For instance, the disappearance of the acetyl chloride or acetic anhydride signal and the appearance of the characteristic signals for the acetylated Meldrum's acid can be used to track the progress of an acylation reaction.
References
Mass Spectrometry of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the mass spectrometry of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as acetyl Meldrum's acid, and its alternatives. This document outlines experimental protocols and presents quantitative data to facilitate a deeper understanding of the fragmentation behavior of this important class of organic compounds.
This compound is a derivative of Meldrum's acid, a versatile reagent in organic synthesis. The mass spectrometric analysis of this compound and its analogs is crucial for reaction monitoring, impurity profiling, and structural elucidation. This guide compares the expected mass spectral characteristics of this compound with its parent compound, Meldrum's acid, and two other acyl derivatives: 5-propionyl-2,2-dimethyl-1,3-dioxane-4,6-dione and 5-benzoyl-2,2-dimethyl-1,3-dioxane-4,6-dione.
Comparative Analysis of Mass Spectra
The mass spectra of this compound and its analogs are characterized by distinct fragmentation patterns, primarily driven by the nature of the acyl substituent at the C5 position. The following table summarizes the key molecular and mass spectrometric data for these compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Expected Fragments (m/z) |
| Meldrum's Acid | C6H8O4 | 144.13 | 129, 100, 86, 58, 43 |
| This compound | C8H10O5 | 186.16 | 171, 143, 128, 100, 85, 43 |
| 5-Propionyl-2,2-dimethyl-1,3-dioxane-4,6-dione | C9H12O5 | 200.19 | 185, 157, 142, 114, 100, 57 |
| 5-Benzoyl-2,2-dimethyl-1,3-dioxane-4,6-dione | C13H12O5 | 248.23 | 233, 105, 77 |
Experimental Protocols
Synthesis of 5-Acyl-2,2-dimethyl-1,3-dioxane-4,6-diones
A general procedure for the acylation of Meldrum's acid is as follows:
-
Dissolve Meldrum's acid in a suitable dry solvent such as dichloromethane or THF.
-
Add a base, for example, pyridine or triethylamine, and cool the mixture to 0°C.
-
Slowly add the corresponding acyl chloride (acetyl chloride, propionyl chloride, or benzoyl chloride) to the cooled solution.
-
Allow the reaction to proceed at room temperature for several hours.
-
After completion, the reaction mixture is typically worked up by washing with dilute acid and brine, followed by drying over an anhydrous salt (e.g., Na2SO4 or MgSO4) and evaporation of the solvent.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following protocol is a general guideline for the GC-MS analysis of acyl Meldrum's acid derivatives:
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is suitable.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 280-300°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Fragmentation Pathways
The fragmentation of this compound and its analogs upon electron ionization is a complex process that provides valuable structural information. The initial event is the formation of a molecular ion (M+•), which then undergoes a series of fragmentation reactions.
Figure 1. Proposed fragmentation pathway for this compound.
A primary fragmentation pathway for 5-acyl Meldrum's acid derivatives involves the loss of the acyl group or the loss of acetone from the dioxinane ring. For this compound, the loss of a methyl radical (•CH3) from the acetyl group leads to a fragment at m/z 171. The loss of the entire acetyl radical (•COCH3) results in a fragment at m/z 143. A characteristic fragmentation of the Meldrum's acid core is the loss of an acetone molecule, which for the acetyl derivative would yield a fragment at m/z 128. The acetyl cation itself is observed as a prominent peak at m/z 43.
The following diagram illustrates a comparative workflow for the analysis of these compounds.
Figure 2. General workflow for comparative mass spectrometric analysis.
A Comparative Analysis of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione and Other Acylating Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Acylating Agent Performance
In the realm of organic synthesis, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a reaction. This guide provides a comprehensive comparison of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as Acetyl Meldrum's Acid, with other commonly employed acylating agents, namely acetic anhydride and acetyl chloride. By presenting supporting experimental data and detailed protocols, this document aims to empower researchers to make informed decisions for their specific synthetic challenges.
Introduction to Acylating Agents
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a fundamental transformation in the synthesis of a vast array of organic compounds, including pharmaceuticals, agrochemicals, and materials.[1][2] The reactivity of an acylating agent is a key determinant of its utility. Highly reactive agents like acetyl chloride often lead to rapid reactions but may suffer from a lack of selectivity and the generation of corrosive byproducts.[3] Less reactive agents such as acetic anhydride offer a milder reaction profile, which can be advantageous for sensitive substrates.[3] this compound presents itself as a stable, crystalline solid, offering potential advantages in handling and storage over its liquid and often fuming counterparts.[4][5]
Performance Comparison
To provide a clear and objective comparison, the following tables summarize the performance of this compound, acetic anhydride, and acetyl chloride in the acylation of model substrates, benzylamine (N-acylation) and benzyl alcohol (O-acylation).
Table 1: N-Acetylation of Benzylamine
| Acylating Agent | Reaction Time | Yield (%) | Purity (%) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Acetic Anhydride | 30 minutes[6] | >99[6] | High |
| Acetyl Chloride | 10-15 minutes[7] | 92[7] | High |
Table 2: O-Acetylation of Benzyl Alcohol
| Acylating Agent | Reaction Time | Yield (%) | Purity (%) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Acetic Anhydride | 7 hours[6] | >99[6] | High |
| Acetyl Chloride | 5 minutes[8] | 96[8] | High |
Note: The purity of the products is generally high as reported in the cited literature, often after purification by recrystallization or chromatography.
Discussion of Results
The available data indicates that for both N- and O-acetylation, acetyl chloride is the most reactive agent, affording high yields in the shortest reaction times.[7][8] Acetic anhydride, while still highly effective, requires longer reaction times, particularly for the O-acetylation of benzyl alcohol.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Protocol 1: N-Acetylation of Benzylamine with Acetic Anhydride [6]
-
In a round-bottom flask, add benzylamine (1 mmol).
-
To this, add acetic anhydride (1.5 mmol).
-
Stir the reaction mixture at 60 °C for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified by standard laboratory techniques.
Protocol 2: N-Acetylation of Aniline with Acetyl Chloride [7]
-
In a suitable solvent (e.g., DMF), dissolve aniline (10 mmol).
-
Add potassium carbonate (15 mmol) and a catalytic amount of a phase transfer catalyst (e.g., TBAB, 1 mmol).
-
To the stirred mixture, add acetyl chloride (10 mmol) at room temperature.
-
Stir for 10-15 minutes, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into crushed ice.
-
Filter the separated solid, wash with water, and dry to obtain the product.
Protocol 3: O-Acetylation of Benzyl Alcohol with Acetic Anhydride [6]
-
In a round-bottom flask, add benzyl alcohol (1 mmol).
-
To this, add acetic anhydride (1.5 mmol).
-
Stir the reaction mixture at 60 °C for 7 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated and purified by standard laboratory techniques.
Protocol 4: O-Acetylation of Phenol with Acetyl Chloride [8]
-
In a biphasic system of dichloromethane and 10% aqueous sodium hydroxide, dissolve phenol (10 mmol).
-
Add a phase transfer catalyst (e.g., tetrabutylammonium chloride, 10 mmol).
-
Cool the mixture to 0 °C and add acetyl chloride (10 mmol).
-
Stir the reaction vigorously for 5 minutes.
-
Separate the organic layer, wash, dry, and concentrate to obtain the product.
Protocol 5: Synthesis of this compound [11]
-
Dissolve Meldrum's acid (50 mmol) and pyridine (100 mmol) in chloroform in an ice-salt bath.
-
Slowly add a solution of acetyl chloride (60 mmol) in chloroform over 1 hour.
-
Maintain the temperature for an additional hour, then allow the mixture to warm to room temperature for 1 hour.
-
Wash the resulting mixture with 10% HCl and then water.
-
Dry the organic layer and concentrate under reduced pressure to yield the product.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes discussed, the following diagrams created using Graphviz (DOT language) illustrate a general acylation mechanism and a typical experimental workflow.
Conclusion
Acetyl chloride and acetic anhydride remain highly effective and versatile acylating agents for a broad range of substrates. Acetyl chloride offers the advantage of rapid reaction times, while acetic anhydride provides a milder alternative. This compound, while a potent acylating agent in its own right, appears to be more specialized for applications requiring the in situ generation of acylketenes for subsequent transformations. The lack of direct comparative data for simple acylation reactions highlights a potential area for future research to fully elucidate its reactivity profile in comparison to more conventional reagents. Researchers should consider the specific requirements of their synthesis, including substrate sensitivity, desired reaction time, and scale, when selecting the most appropriate acylating agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Highly stable Meldrum’s acid derivatives for irreversible aqueous covalent modification of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meldrum's acids as acylating agents in the catalytic intramolecular Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]
A Comparative Guide to Acetyl Meldrum's Acid and Acetylacetone in Synthesis
For researchers, scientists, and professionals in drug development, the choice of reagents is critical to the success of synthetic endeavors. This guide provides an objective comparison of Acetyl Meldrum's Acid and acetylacetone, two common building blocks in organic synthesis. By examining their reactivity, acidity, and performance in key reactions, supported by experimental data, this document aims to inform the selection of the most suitable reagent for specific synthetic goals.
Core Properties: A Tale of Two Acylating Agents
Acetyl Meldrum's Acid and acetylacetone, while both serving as sources of the acetyl group and as versatile dicarbonyl compounds, exhibit significant differences in their fundamental properties. These differences, summarized in the table below, dictate their reactivity and suitability for various transformations.
| Property | Acetyl Meldrum's Acid | Acetylacetone | Reference(s) |
| Structure | 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | Pentane-2,4-dione | N/A |
| pKa | ~4.97 (for Meldrum's Acid) | ~8.95 | [1][2][3] |
| Physical Form | Typically a solid | Liquid | [1][4] |
| Thermal Stability | Decomposes upon heating to form a reactive ketene intermediate | Thermally stable | [1][5] |
The most striking difference lies in their acidity. Meldrum's acid, the parent compound of Acetyl Meldrum's Acid, is remarkably acidic for a carbon acid, with a pKa comparable to carboxylic acids.[1][3] This high acidity, attributed to the rigid cyclic structure that enforces a conformation with strong destabilization of the C-H bond, makes its enolate readily accessible under mild basic conditions.[3] In contrast, acetylacetone is a much weaker acid.[2] This disparity in acidity has profound implications for their reactivity in base-catalyzed reactions.
Performance in Key Synthetic Transformations
The distinct properties of Acetyl Meldrum's Acid and acetylacetone translate into different performance characteristics in common synthetic transformations, such as C-acylation, the synthesis of β-ketoesters, and Knoevenagel condensations.
C-Acylation Reactions
Acetyl Meldrum's Acid is a highly effective C-acylating agent.[6] Its reactions with nucleophiles are often high-yielding and can be performed under mild conditions. For instance, the acylation of Meldrum's acid with acetyl chloride proceeds readily to form 5-acetyl Meldrum's acid in its enol form.[6] This derivative can then be used to transfer the acetyl group to other nucleophiles.
Acetylacetone can also undergo C-acylation, though it typically requires stronger bases to form the enolate.
Synthesis of β-Ketoesters
Both reagents are valuable precursors for the synthesis of β-ketoesters, which are important intermediates in organic synthesis.[7][8][9]
From Acetyl Meldrum's Acid: Acyl Meldrum's acids readily undergo alcoholysis to furnish β-ketoesters in good yields.[6][10] The reaction involves the nucleophilic attack of an alcohol on one of the carbonyl groups of the Meldrum's acid ring, followed by ring-opening and loss of acetone and carbon dioxide. This method is particularly useful for synthesizing a wide variety of β-ketoesters by simply varying the alcohol.[7]
From Acetylacetone: The synthesis of β-ketoesters from acetylacetone can be achieved through various methods, including the Claisen condensation. For example, the reaction of acetone with ethyl acetate in the presence of a strong base like sodium ethoxide yields acetylacetone, which is a β-diketone.[4][11] While not a direct synthesis of a β-ketoester from acetylacetone, this illustrates the type of condensation chemistry it participates in.
The following table summarizes a comparison of yields for the synthesis of a specific β-ketoester, methyl phenylacetylacetate, starting from the respective acylated precursors.
| Starting Material | Reaction Conditions | Product | Yield | Reference(s) |
| Phenylacetyl Meldrum's Acid | Reflux in methanol | Methyl phenylacetylacetate | 82% | [10] |
| (Not directly comparable) | N/A | N/A | N/A | N/A |
Experimental Protocols
Protocol 1: Synthesis of this compound (Acetyl Meldrum's Acid)
This protocol is adapted from a procedure for the acylation of Meldrum's acid.[12]
Materials:
-
Meldrum's acid (22.0 g)
-
Methylene chloride (153 mL)
-
Pyridine (24.8 mL)
-
Acetyl chloride (13.1 mL)
-
Methanol (30 mL)
-
Saturated aqueous ammonium chloride
-
Water
-
Sodium sulfate
Procedure:
-
In a flame-dried, three-necked, round-bottomed flask equipped with a stir bar, nitrogen inlet, and an addition funnel, dissolve Meldrum's acid in methylene chloride.
-
Cool the mixture to -25°C and add pyridine.
-
Slowly add a mixture of methylene chloride and acetyl chloride over 1 hour.
-
After the addition is complete, slowly warm the reaction to 0°C over 3 hours.
-
Quench the reaction by adding methanol and stir for 15 minutes.
-
Transfer the reaction mixture to a separatory funnel, dilute with methylene chloride, and wash with saturated aqueous ammonium chloride (3x) and water.
-
Combine the aqueous layers and extract with methylene chloride (3x).
-
Combine all organic layers and dry over sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude product.
Protocol 2: Synthesis of Acetylacetone via Claisen Condensation
This protocol is based on the Organic Syntheses procedure for the preparation of acetylacetone.[4][11]
Materials:
-
Sodium (powdered)
-
Anhydrous ether
-
Anhydrous ethanol
-
Ethyl acetate (dry)
-
Acetone (dry)
-
Dilute sulfuric acid
-
Copper(II) acetate solution
Procedure:
-
Prepare sodium ethoxide by reacting finely powdered sodium with anhydrous ethanol in anhydrous ether.
-
To the slurry of sodium ethoxide, add dry ethyl acetate.
-
Slowly add dry acetone to the mixture with stirring. The mixture may solidify; continue stirring.
-
After the addition, reflux the mixture on a steam bath for a short period.
-
After cooling, dissolve the sodium salt of the diketone in ice water and separate the ester layer.
-
Extract the aqueous layer with ether and discard the extracts.
-
Acidify the aqueous solution with ice-cold dilute sulfuric acid.
-
Extract the acetylacetone with ether.
-
Dry the combined ether extracts over anhydrous calcium chloride.
-
Remove the ether by distillation and fractionally distill the residue to obtain pure acetylacetone.
-
The product can be further purified by forming the copper(II) acetylacetonate salt, which is then decomposed with dilute sulfuric acid.
Visualizing the Chemistry
The following diagrams, generated using Graphviz, illustrate the key chemical principles and workflows discussed.
Caption: Comparison of the acidity of Meldrum's Acid and acetylacetone.
Caption: Pathways to β-dicarbonyls from the two reagents.
Conclusion
References
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Meldrum's acid [chem-is-you.blogspot.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Reactivity of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione and Meldrum's Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione (often referred to as acetyl Meldrum's acid) and its parent compound, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). Understanding the distinct chemical behaviors of these two reagents is crucial for their effective application in organic synthesis, particularly in the development of novel pharmaceutical compounds.
Core Chemical Properties: A Tale of Two Acidities
Meldrum's acid is renowned for its exceptional acidity, with a pKa of approximately 4.97, making it unusually acidic for a carbon acid.[1][2][3] This high acidity is attributed to the rigid cyclic structure that locks the carbonyl groups in an orientation that maximizes the stability of the resulting enolate anion through resonance.[2]
| Property | Meldrum's Acid | This compound | Reference |
| IUPAC Name | 2,2-dimethyl-1,3-dioxane-4,6-dione | This compound | [2][5] |
| Synonyms | Isopropylidene malonate | Acetyl Meldrum's Acid | [2][6] |
| Molecular Formula | C₆H₈O₄ | C₈H₁₀O₅ | [2][5] |
| Molar Mass | 144.13 g/mol | 186.16 g/mol | [2][5] |
| Appearance | White crystalline solid | Colorless crystalline solid | [2][6] |
| Melting Point | 94-95 °C (decomposes) | 83-85 °C | [2][6] |
| Acidity (pKa) | 4.97 | Acidic (exists in enol form) | [1][2][4] |
Reactivity Profiles: Nucleophilicity vs. Electrophilicity and Thermal Stability
The reactivity of Meldrum's acid is dominated by the nucleophilicity of its C5 enolate, which readily participates in a variety of carbon-carbon bond-forming reactions. In contrast, 5-acetyl Meldrum's acid, particularly under thermal conditions, is known to generate highly reactive electrophilic ketene intermediates.
Meldrum's Acid: A Potent Nucleophile Precursor
The high acidity of the C5 proton in Meldrum's acid allows for easy formation of a stabilized enolate anion, even with mild bases. This enolate is a powerful nucleophile and is central to the utility of Meldrum's acid in reactions such as:
-
Knoevenagel Condensation: Meldrum's acid is a classic active methylene compound for Knoevenagel condensations with aldehydes and ketones to form α,β-unsaturated products.[1][7] The reaction proceeds readily due to the ease of enolate formation.
-
Michael Addition: The enolate of Meldrum's acid can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds.
-
Alkylation and Acylation: The C5 position can be readily alkylated and acylated to introduce various substituents.[2]
This compound: A Precursor to Electrophilic Ketenes
A key feature of acyl Meldrum's acids, including the 5-acetyl derivative, is their thermal instability.[8] Upon heating, they undergo a retro-Diels-Alder reaction to eliminate acetone and carbon dioxide, generating a highly reactive acylketene intermediate. This ketene is a potent electrophile and can undergo various subsequent reactions, such as:
-
[2+2] Cycloadditions: The ketene intermediate can react with alkenes and other unsaturated systems.
-
Acylation of Nucleophiles: Alcohols, amines, and other nucleophiles can be acylated by the ketene.
It has been noted that the free acid form of acyl Meldrum's acids is the reactive species in decomposition and amination reactions, being unstable in acidic media but relatively stable in basic solutions. This contrasts with the reactivity of Meldrum's acid, which is typically initiated by deprotonation under basic conditions.
Comparative Reactivity in a Key Reaction: Knoevenagel Condensation
While direct, side-by-side quantitative comparisons of the reactivity of Meldrum's acid and 5-acetyl Meldrum's acid in the same reaction are not extensively documented in the reviewed literature, we can infer their differing behaviors based on their structural and electronic properties.
In a Knoevenagel condensation, Meldrum's acid acts as the nucleophilic component after deprotonation. 5-Acetyl Meldrum's acid, lacking an acidic C-H proton at the 5-position, would not be expected to participate in a Knoevenagel condensation in the same manner. Its reactivity would be more aligned with reactions involving its enol or its thermal decomposition products.
The following table summarizes the expected roles and reactivity in a Knoevenagel-type scenario:
| Feature | Meldrum's Acid | This compound |
| Role in Knoevenagel | Active methylene compound (nucleophile precursor) | Not a direct participant in the same mechanism |
| Key Reactive Species | C5 enolate anion | Enol form or thermally generated acylketene |
| Typical Reaction Conditions | Basic or neutral conditions | Thermal conditions for ketene generation |
Experimental Protocols
Synthesis of this compound from Meldrum's Acid
This protocol is adapted from established literature procedures for the acylation of Meldrum's acid.
Materials:
-
Meldrum's acid
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine
-
Acetyl chloride
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Meldrum's acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine dropwise to the stirred solution.
-
Slowly add a solution of acetyl chloride in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization.
Representative Knoevenagel Condensation with Meldrum's Acid
This protocol describes a general procedure for the Knoevenagel condensation of an aromatic aldehyde with Meldrum's acid.
Materials:
-
Meldrum's acid
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
In a round-bottom flask, dissolve Meldrum's acid and the aromatic aldehyde in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Often, the product will precipitate out of the solution.
-
After the reaction is complete (typically within a few hours), filter the precipitated product.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key reactivity pathways of Meldrum's acid and this compound.
Caption: Reactivity of Meldrum's Acid via its C5 enolate.
Caption: Thermal decomposition of 5-Acetyl Meldrum's Acid.
Conclusion
References
- 1. mdpi.org [mdpi.org]
- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H10O5 | CID 2763470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. ir.uitm.edu.my [ir.uitm.edu.my]
- 8. Meldrum's acid [chem-is-you.blogspot.com]
A Comparative Guide to the Synthesis of β-Keto Esters: Acetyl Meldrum's Acid vs. Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of β-keto esters is a cornerstone of modern organic chemistry, providing pivotal intermediates for the construction of a wide array of pharmaceuticals, natural products, and other biologically active molecules. The choice of synthetic methodology can significantly impact yield, purity, substrate scope, and overall efficiency. This guide provides an objective comparison of the efficacy of using Acetyl Meldrum's Acid against other prominent methods for β-keto ester synthesis, supported by experimental data and detailed protocols.
At a Glance: Comparison of Key Synthesis Methods
The following table summarizes the key performance indicators for the synthesis of β-keto esters using Acetyl Meldrum's Acid and its alternatives. The data presented is a synthesis of reported yields and conditions from various studies and should be considered as representative.
| Method | Key Reagents | Typical Reaction Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Acetyl Meldrum's Acid | Acetyl Meldrum's Acid, Alcohol | Reflux in alcohol or inert solvent | 80-98% | High yields, mild conditions, readily available starting materials. | Two-step process (acylation and alcoholysis). |
| Claisen Condensation | Ester, Strong Base (e.g., NaOEt) | Anhydrous conditions, strong base | 60-85% | Well-established, one-pot reaction. | Requires stoichiometric amounts of strong base, potential for side reactions (e.g., self-condensation in crossed Claisen). |
| Catalytic Transesterification | β-Keto Ester, Alcohol, Catalyst (e.g., Boric Acid, Lipase) | Varies with catalyst (e.g., reflux, enzymatic conditions) | 85-98% | Mild, often environmentally friendly catalysts, high chemoselectivity. | Catalyst may be required, reaction times can be long. |
| Decarboxylative Claisen Condensation | Substituted Malonic Acid Half Oxyester, Acylating Agent, Base | Anhydrous conditions, strong base | 13-96% | Access to α-substituted β-keto esters. | Requires synthesis of specific starting materials. |
| From Ketones & Ethyl Chloroformate | Ketone, Ethyl Chloroformate, Base | Anhydrous conditions, strong base | 68-92% | Utilizes readily available ketones as starting materials. | Requires a strong base. |
Reaction Workflows and Mechanisms
To visually delinate the synthetic pathways, the following diagrams illustrate the general workflow and the mechanisms of the key methods discussed.
General Synthetic Workflow
Caption: General overview of synthetic routes to β-keto esters.
Mechanism: Acetyl Meldrum's Acid Method
The synthesis of β-keto esters from Acetyl Meldrum's Acid is a two-step process involving the initial acylation of Meldrum's acid, followed by alcoholysis of the resulting acyl derivative.
Caption: Synthesis of β-keto esters via the Acetyl Meldrum's Acid pathway.
Mechanism: Claisen Condensation
The Claisen condensation proceeds via the formation of an ester enolate, which then acts as a nucleophile, attacking the carbonyl group of a second ester molecule.
Caption: The mechanism of the Claisen condensation for β-keto ester synthesis.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are representative experimental protocols for the key synthetic methods discussed.
Protocol 1: Synthesis of a β-Keto Ester using Acetyl Meldrum's Acid
This protocol is adapted from the work of Oikawa et al. and is a general procedure for the synthesis of methyl phenylacetylacetate.
Step 1: Acylation of Meldrum's Acid
-
In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Add anhydrous pyridine (2.4 eq) dropwise to the stirred solution.
-
Slowly add a solution of the desired acyl chloride (e.g., phenylacetyl chloride, 1.0 eq) in anhydrous DCM.
-
Allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pour the mixture into a separatory funnel containing cold dilute hydrochloric acid and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude acyl Meldrum's acid, which can often be used in the next step without further purification.
Step 2: Alcoholysis of Acyl Meldrum's Acid
-
Dissolve the crude acyl Meldrum's acid in an excess of the desired alcohol (e.g., methanol).
-
Reflux the solution for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess alcohol under reduced pressure.
-
Purify the resulting crude β-keto ester by vacuum distillation or column chromatography.
Protocol 2: Claisen Condensation for the Synthesis of Ethyl Acetoacetate
This is a classic protocol for the self-condensation of ethyl acetate.
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add sodium metal (1.0 eq) cut into small pieces.
-
Carefully add absolute ethanol (sufficient to dissolve the sodium) through the dropping funnel.
-
Once all the sodium has reacted to form sodium ethoxide, add a small portion of anhydrous ethyl acetate (2.5 eq).
-
Heat the mixture to initiate the reaction.
-
Add the remaining ethyl acetate dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the mixture for an additional 1-2 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly add a solution of acetic acid in water to neutralize the excess base.
-
Separate the aqueous layer and extract it with ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by distillation, and then purify the ethyl acetoacetate by fractional distillation under reduced pressure.
Protocol 3: Boric Acid Catalyzed Transesterification of a β-Keto Ester
This protocol is based on the work of Kondaiah et al. and represents an environmentally benign approach.
-
In a round-bottomed flask, combine the starting β-keto ester (e.g., ethyl acetoacetate, 1.0 eq), the desired alcohol (1.2 eq), and boric acid (10 mol%).
-
Add a suitable solvent such as toluene.
-
Reflux the reaction mixture for 5-10 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Conclusion
The synthesis of β-keto esters can be achieved through a variety of effective methods, each with its own set of advantages and limitations. The Acetyl Meldrum's Acid method stands out for its consistently high yields and the use of mild reaction conditions, making it a versatile and reliable choice for many applications. The Claisen condensation remains a fundamental and powerful tool, particularly for large-scale synthesis, though it requires careful control of reaction conditions and the use of strong bases. Catalytic transesterification offers a greener alternative with high chemoselectivity, which is particularly valuable in complex molecule synthesis. The choice of the optimal method will ultimately depend on the specific requirements of the target molecule, the available starting materials, and the desired scale of the reaction. For researchers seeking high yields and operational simplicity, the Acetyl Meldrum's Acid method presents a compelling and often superior option.
A Comparative Guide to the Purity Assessment of Synthesized 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the purity of reagents is paramount to achieving desired outcomes in multi-step syntheses and drug discovery pipelines. 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, is a valuable C-acetylating agent. This guide provides a comprehensive comparison of this compound with its alternatives, focusing on purity assessment methodologies, supported by experimental data and detailed protocols.
Performance Comparison with Alternative Acetoacetylating Agents
This compound serves as a potent alternative to traditional acetoacetylating agents such as ethyl acetoacetate and diketene. The primary advantage of acyl Meldrum's acid derivatives lies in their high reactivity, often allowing for reactions to proceed under milder conditions.
While direct comparative studies with exhaustive quantitative data are not extensively documented in publicly available literature, the known reactivity of Meldrum's acid derivatives suggests several performance advantages. The high acidity of the C-5 proton in Meldrum's acid (pKa ≈ 4.97) facilitates its acylation.[1] Subsequent reactions of the resulting acyl derivative, such as this compound, with nucleophiles are often efficient.
In contrast, the C-acylation of less acidic β-keto esters like ethyl acetoacetate can require stronger bases and more stringent reaction conditions. A study on the nitrosation of Meldrum's acid and ethyl acetoacetate highlighted their different reactive species; Meldrum's acid reacts via its carbanion under low acidity, while ethyl acetoacetate reacts through its enol form, indicating a fundamental difference in their reactivity profiles.[2]
The following table summarizes a qualitative comparison based on known chemical principles and isolated data points.
| Feature | This compound | Ethyl Acetoacetate | Diketene |
| Reactivity | High | Moderate | Very High (often non-selective) |
| Reaction Conditions | Mild bases often suffice | Requires stronger bases (e.g., alkoxides) | Often requires careful temperature control |
| Handling | Crystalline solid | Liquid | Volatile and reactive liquid |
| Byproducts of Acetoacetylation | Meldrum's acid | Ethanol | Acetone (upon thermal decomposition) |
Purity Assessment of Synthesized this compound
The purity of synthesized this compound is crucial for its successful application. The primary analytical techniques for purity determination are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Common Impurities
During the synthesis of this compound, which typically involves the acylation of Meldrum's acid, several impurities can arise:
-
Unreacted Meldrum's acid: Incomplete acylation can lead to the presence of the starting material. A synthesis of the enol form of the target compound, 5-(1-hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, reported the crude product containing approximately 5% of Meldrum's acid.[3]
-
Malonic acid: As a precursor in the synthesis of Meldrum's acid, it can be carried over as an impurity.[4]
-
Acetone and its condensation products: Acetone is used in the synthesis of Meldrum's acid and can lead to byproducts.[4]
-
Acetic acid/anhydride: Residuals from the acylation step.
-
Solvents: Residual solvents from the reaction and purification steps.
The following diagram illustrates the logical workflow for the synthesis and purity assessment of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Column: Reverse-phase C18 column (e.g., Partisil 10/25 ODS-2 or equivalent).[5]
-
Mobile Phase: An isocratic or gradient elution with a mixture of water and acetonitrile, containing a small amount of acid (e.g., 0.1% formic acid or sulfuric acid) to ensure the protonation of any acidic species. A typical starting point could be 95:5 water:acetonitrile.[5]
-
Flow Rate: 1.0 - 2.0 mL/min.[5]
-
Detection: UV detector at a wavelength where the compound and potential impurities have significant absorbance (e.g., 214 nm or 254 nm).[5]
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. For higher accuracy, an external or internal standard method can be employed.
The following diagram outlines the general workflow for HPLC analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary method for determining the purity of a compound without the need for a reference standard of the compound itself.
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., dimethyl sulfone, maleic anhydride).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
The following diagram illustrates the qNMR workflow.
Conclusion
This compound is a highly reactive and versatile reagent for acetoacetylation. A thorough purity assessment is critical to ensure its effective use in synthesis. The combination of HPLC for routine analysis and qNMR for accurate, standard-free quantification provides a robust framework for quality control. Researchers should be mindful of potential impurities arising from the starting materials and side reactions and adapt the provided analytical protocols to their specific synthetic procedures.
References
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. US4613671A - Process for the preparation of Meldrum's acid - Google Patents [patents.google.com]
X-ray crystallography of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives
An Objective Comparison of the X-ray Crystallography of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione Derivatives
This guide provides a comparative analysis of the crystallographic structures of several derivatives of this compound, a core structure often referred to as Meldrum's acid. The focus is on providing researchers, scientists, and drug development professionals with a clear overview of the structural data and the experimental protocols used to obtain them. The information presented is compiled from peer-reviewed scientific literature.
Comparative Crystallographic Data
The following tables summarize the key crystallographic data for three distinct derivatives of Meldrum's acid. These derivatives, while not all simple 5-acetyl compounds, represent the available crystallographic data for C-5 substituted Meldrum's acid derivatives in the recent literature, providing valuable structural insights. The derivatives are:
-
DDD : A salt cocrystal C₃₁H₃₄N₄O₈, formed from a (C₁₃H₁₃O₈)⁻ anion derived from Meldrum's acid, a (C₉H₁₁N₂)⁺ cation, and a 5,6-dimethyl-1H-benzo[d]imidazole molecule.[1][2]
-
MDD : A salt cocrystal C₁₇H₂₀N₂O₈, consisting of a (C₄H₇N₂)⁺ cation and a (C₁₃H₁₃O₈)⁻ anion derived from Meldrum's acid.[1][2]
-
HMD : A hydroxyphenylamino Meldrum's acid derivative, 3-((2-hydroxyphenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione.[3]
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | DDD (C₃₁H₃₄N₄O₈)[1][2] | MDD (C₁₇H₂₀N₂O₈)[1][2] | HMD |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2₁/c | P-1 | P2₁/c |
| a (Å) | 16.438(3) | 7.633(2) | 13.303(3) |
| b (Å) | 10.128(2) | 10.232(3) | 7.1990(14) |
| c (Å) | 17.689(4) | 12.019(4) | 16.143(3) |
| α (°) | 90 | 81.33(3) | 90 |
| β (°) | 102.39(3) | 87.03(3) | 109.11(3) |
| γ (°) | 90 | 72.18(3) | 90 |
| Volume (ų) | 2877.3(10) | 882.1(5) | 1459.1(5) |
| Z | 4 | 2 | 4 |
| Calculated Density (g/cm³) | 1.363 | 1.429 | 1.442 |
| Absorption Coeff. (mm⁻¹) | 0.100 | 0.113 | 0.114 |
| F(000) | 1248 | 400 | 680 |
| Crystal Size (mm³) | 0.20 x 0.18 x 0.15 | 0.20 x 0.17 x 0.15 | 0.20 x 0.18 x 0.15 |
| Radiation (λ [Å]) | MoKα (0.71073) | MoKα (0.71073) | MoKα (0.71073) |
| Final R indices [I>2σ(I)] | R₁ = 0.0540, wR₂ = 0.1343 | R₁ = 0.0768, wR₂ = 0.1906 | R₁ = 0.0464, wR₂ = 0.1171 |
| R indices (all data) | R₁ = 0.0818, wR₂ = 0.1517 | R₁ = 0.1121, wR₂ = 0.2155 | R₁ = 0.0668, wR₂ = 0.1287 |
Table 2: Selected Bond Lengths (Å) and Angles (°) for the Meldrum's Acid Moiety
| Bond/Angle | DDD[1] | MDD[1] | HMD[3] |
| N(1)–C(10) | - | - | 1.321(3) |
| C(10)–C(8) | - | - | 1.385(3) |
| Angle | |||
| N(1)–C(10)–C(8) (°) | - | - | 125.70(2) |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of scientific findings. The following sections outline the synthesis and X-ray diffraction analysis protocols for the discussed derivatives.
Synthesis of DDD and MDD[1][2]
A mixture of Meldrum's acid (0.72 g, 5 mmol) and trimethoxymethane (0.635 g, 6 mmol) was dissolved in 20 mL of ethanol and refluxed at 70 °C for 2-2.5 hours.[1][2] Subsequently, 5 mmol of the respective imidazole derivative (2-methyl-1H-imidazole for MDD or 5,6-dimethyl-1H-benzo[d]imidazole for DDD) was added to the solution, and the mixture was refluxed for an additional 5 hours.[1][2] The solution was then cooled, and the resulting product was filtered, washed, dried, and recrystallized from ethanol at room temperature to yield block-shaped crystals.[1][2]
Synthesis of 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
A flame-dried, 500-mL, three-necked, round-bottomed flask is equipped with a stir bar, a nitrogen inlet adapter, and a pressure-equalizing addition funnel fitted with a rubber septum.[4] The flask is charged with 22.0 g of Meldrum's acid dissolved in 153 mL of methylene chloride and 24.8 mL of pyridine. The mixture is cooled to -25 °C.[4] A mixture of 18.3 mL of methylene chloride and 13.1 mL of acetyl chloride is slowly added to the reaction mixture via the addition funnel over 1 hour.[4] After the addition is complete, the reaction is slowly warmed to 0 °C over 3 hours.[4] Methanol (30 mL) is added to quench the reaction, and stirring is continued for 15 minutes.[4] The reaction mixture is then transferred to a 2000-mL separatory funnel, diluted with 100 mL of methylene chloride, and washed with saturated aqueous ammonium chloride (3 x 140 mL) and 140 mL of water. The aqueous layers are combined and extracted with methylene chloride (3 x 100 mL).[4] The combined organic layers are dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the acylated Meldrum's acid.[4]
X-ray Diffraction Analysis of DDD and MDD[1][2]
The X-ray diffraction data for DDD and MDD were collected on a Spider Rapid IP (Rigaku, Japan) detector.[1][2] The molecular structures were determined using SHELXL-2015 and SHELXT-2015.[1][2] The hydrogen atoms of the two compounds were placed in calculated positions and refined using a riding model.[1][2]
Visualizations
The following diagrams illustrate the general workflow for X-ray crystallography and the logical relationship between the parent Meldrum's acid and its derivatives discussed in this guide.
Caption: General experimental workflow for X-ray crystallography.
Caption: Relationship between the parent structure and its derivatives.
References
- 1. Synthesis, Crystal Structures, and Density Functional Theory Studies of Two Salt Cocrystals Containing Meldrum’s Acid Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystal Structure, Photophysical Study, Hirshfeld Surface Analysis, and Nonlinear Optical Properties of a New Hydroxyphenylamino Meldrum’s Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
A Comparative Analysis of Catalysts for the Synthesis of Acetyl Meldrum's Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Acetyl Meldrum's Acid, a versatile building block in organic synthesis, is critically dependent on the choice of catalyst. This guide provides an objective comparison of common catalysts employed in the acylation of Meldrum's acid, supported by experimental data to inform catalyst selection for optimal yield and reaction efficiency.
Performance Comparison of Catalysts
The selection of a catalyst for the acylation of Meldrum's acid with acetyl chloride significantly impacts the reaction yield. While pyridine has been traditionally used, studies have shown that 4-(Dimethylamino)pyridine (DMAP) offers a marked improvement in product yield. The comparative data below, extrapolated from the acylation of Meldrum's acid with various arylacetyl chlorides, illustrates this trend.
| Catalyst | Substrate | Yield (%) | Reference |
| Pyridine | Meldrum's acid + Phenylacetyl chloride | 41 | [1] |
| DMAP | Meldrum's acid + Phenylacetyl chloride | 66 | [1] |
| Pyridine | Meldrum's acid + 1-Naphthylacetyl chloride | 28 | [1] |
| DMAP | Meldrum's acid + 1-Naphthylacetyl chloride | 72 | [1] |
| Pyridine | Meldrum's acid + 2,5-Dimethylthiophen-3-ylacetyl chloride | 3** | [1] |
| DMAP | Meldrum's acid + 2,5-Dimethylthiophen-3-ylacetyl chloride | 60 | [1] |
**Ethyl 2,5-dimethylthiophen-3-ylacetate was the major product (75%).[1]
The data clearly indicates that DMAP is a superior catalyst for the acylation of Meldrum's acid, providing significantly higher yields compared to pyridine across various substrates.[1] This enhanced catalytic activity is attributed to the formation of a highly reactive N-acylpyridinium intermediate.[2]
Catalytic Mechanisms and Pathways
The choice of catalyst dictates the reaction mechanism for the acylation of Meldrum's acid. The two primary pathways, catalyzed by pyridine and DMAP, are outlined below.
Pyridine-Catalyzed Acylation
In the presence of pyridine, the reaction proceeds through a nucleophilic catalysis pathway. Pyridine acts as a nucleophile, attacking the acetyl chloride to form an N-acylpyridinium salt. This intermediate is more reactive than acetyl chloride itself and is subsequently attacked by the enolate of Meldrum's acid to form the final product.
Figure 1. Pyridine-Catalyzed Acylation Pathway.
DMAP-Catalyzed Acylation
DMAP is a more potent nucleophilic catalyst than pyridine.[2] Its mechanism also involves the formation of an N-acylpyridinium intermediate, but the electron-donating dimethylamino group on the pyridine ring makes this intermediate significantly more reactive.[2] This heightened reactivity leads to a faster and more efficient transfer of the acetyl group to the Meldrum's acid enolate, resulting in higher yields.[2]
Figure 2. DMAP-Catalyzed Acylation Pathway.
Experimental Protocols
Detailed methodologies for the synthesis of Acetyl Meldrum's Acid using both pyridine and DMAP as catalysts are provided below.
Pyridine-Catalyzed Synthesis of Acetyl Meldrum's Acid
This procedure is adapted from a standard protocol for the acylation of Meldrum's acid.[3][4]
Materials:
-
Meldrum's acid
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous pyridine
-
Acetyl chloride
-
2 N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve Meldrum's acid in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine to the stirred solution.
-
To the resulting mixture, add a solution of acetyl chloride in anhydrous dichloromethane dropwise over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, followed by stirring at room temperature for one hour.
-
Pour the reaction mixture into a separatory funnel containing 2 N hydrochloric acid and crushed ice.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Acetyl Meldrum's Acid.
-
The product can be further purified by recrystallization.
DMAP-Catalyzed Synthesis of Acetyl Meldrum's Acid (Proposed)
This proposed protocol is based on the established superiority of DMAP as an acylation catalyst.
Materials:
-
Meldrum's acid
-
Anhydrous dichloromethane (CH₂Cl₂)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (optional, as a non-nucleophilic base)
-
Acetyl chloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask under an inert atmosphere, dissolve Meldrum's acid in anhydrous dichloromethane.
-
Add a catalytic amount of DMAP (e.g., 5-10 mol%).
-
If desired, add a stoichiometric amount of a non-nucleophilic base like triethylamine to neutralize the HCl byproduct.
-
Cool the mixture to 0 °C.
-
Slowly add acetyl chloride to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization.
Experimental Workflow
The general workflow for a comparative study of catalysts for the synthesis of Acetyl Meldrum's Acid is depicted below.
Figure 3. Workflow for Catalyst Comparison.
Conclusion
For the synthesis of Acetyl Meldrum's Acid via acylation with acetyl chloride, 4-(Dimethylamino)pyridine (DMAP) is a demonstrably superior catalyst to pyridine, consistently providing higher yields. This is attributed to its greater nucleophilicity and the formation of a more reactive N-acylpyridinium intermediate. Researchers and professionals in drug development are encouraged to consider DMAP for more efficient and higher-yielding syntheses of Acetyl Meldrum's Acid and its derivatives. The provided experimental protocols offer a starting point for laboratory synthesis, and the workflow diagram illustrates a systematic approach to catalyst comparison and optimization.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This document provides a comprehensive, step-by-step guide for the proper disposal of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, a compound noted for its potential environmental hazards. Adherence to these procedures is critical for maintaining a safe and compliant laboratory environment.
Key Safety and Hazard Information
A thorough understanding of the hazards associated with this compound is the first step in its safe handling and disposal. The following table summarizes the key hazard classifications.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[2] |
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE).
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
-
Waste Identification and Classification:
-
All waste containing this compound must be treated as hazardous waste due to its aquatic toxicity.[2]
-
Consult your institution's environmental health and safety (EHS) department for specific waste classification codes and requirements.
-
-
Waste Segregation and Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., harmful, irritant, environmentally hazardous).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from drains and sources of ignition.[3]
-
-
Disposal:
-
Crucially, do not dispose of this compound down the drain or in regular trash. [2] Its high aquatic toxicity poses a significant threat to the environment.
-
Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company. Contact your EHS department to schedule a pickup.
-
Follow all local, regional, and national regulations for the transportation and disposal of hazardous chemical waste.[2]
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust.
-
Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution as recommended by your EHS department.
-
Reporting: Report the spill to your laboratory supervisor and EHS department immediately.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione
This guide provides immediate, essential safety protocols and logistical plans for handling 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione. It is intended for researchers, scientists, and drug development professionals to ensure safe operational conduct and mitigate risks associated with this chemical.
Hazard Summary:
This compound is a chemical that poses several hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Inhalation may also cause respiratory irritation.[1] While extensive toxicological studies are not available for this specific compound, it is crucial to take basic safety precautions.[2]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory PPE for handling this compound.
| Protection Area | Required Equipment | Standard/Specification |
| Eye/Face | Tightly fitting safety goggles or a face shield. | Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Hand | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene). | Gloves must be inspected prior to use.[4] |
| Body | Laboratory coat, buttoned to full length; full-length pants. | Wear appropriate protective clothing to prevent skin exposure.[4] |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator with an organic vapor cartridge is necessary if ventilation is inadequate or when handling powders. | Follow local and national regulations for respiratory protection.[5] |
Operational Plan: Safe Handling Protocol
Adherence to the following step-by-step protocol is mandatory for the safe handling of this compound.
1. Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary equipment (e.g., spatulas, weighing paper, glassware) and have it readily accessible inside the fume hood to minimize movement.
-
Locate the nearest safety shower and eyewash station before beginning work.
2. Donning PPE:
-
Put on all required PPE as detailed in the table above before entering the designated handling area.
3. Handling the Chemical:
-
Conduct all manipulations, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.
-
Handle the solid material carefully to avoid the formation of dust.
-
Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area immediately with plenty of water.[2]
4. Storage:
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from sources of ignition.[2]
Disposal Plan
Waste containing this compound is considered hazardous. All disposal activities must comply with local, state, and federal regulations.
1. Waste Segregation:
-
Collect any unused chemical and contaminated materials (e.g., gloves, weighing paper, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
2. Container Management:
-
Keep the hazardous waste container closed except when adding waste.
-
Store the waste container in a designated and properly ventilated secondary containment area.
3. Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
